Gluconapoleiferin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S)-3-hydroxy-N-sulfooxyhex-5-enimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/t6-,7+,9+,10-,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLQSKFSKZGRO-RELRXRRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941527 | |
| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19764-03-5 | |
| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Gluconapoleiferin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gluconapoleiferin is a naturally occurring glucosinolate found in cruciferous vegetables, particularly those of the Brassica genus, such as rapeseed (Brassica napus) and various turnips (Brassica rapa).[1] Like other glucosinolates, this compound itself possesses limited biological activity. However, upon enzymatic hydrolysis by myrosinase, it yields bioactive compounds, primarily isothiocyanates, which are of significant interest to the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, details established experimental protocols for its analysis, and explores its known and potential biological activities and associated signaling pathways.
Chemical Structure and Properties
This compound, with the chemical formula C₁₂H₂₁NO₁₀S₂, is classified as a hydroxy-alkenylglucosinolate.[2] Its structure consists of a β-D-thioglucose group attached to a sulfonated oxime. The systematic IUPAC name for this compound is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxyhex-5-enimidothioate.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₁₀S₂ | PubChem |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxyhex-5-enimidothioate | PubChem |
| InChI | InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/b13-8+/t6?,7-,9-,10+,11-,12+/m1/s1 | PubChem |
| InChIKey | ZEGLQSKFSKZGRO-FYRHTRITSA-N | PubChem |
| SMILES | C=CCC(C/C(=N\OS(=O)(=O)O)/S[C@H]1--INVALID-LINK--CO)O)O">C@@HO)O | PubChem |
| Molecular Weight | 403.43 g/mol | PubChem |
| Monoisotopic Mass | 402.053411776 g/mol | PhytoHub |
| Water Solubility | 27.8 g/L | FooDB |
| logP | -1.7 | FooDB |
| pKa (Strongest Acidic) | -3.5 | FooDB |
| Hydrogen Bond Donor Count | 6 | FooDB |
| Hydrogen Bond Acceptor Count | 10 | FooDB |
| Rotatable Bond Count | 9 | FooDB |
Quantitative Data
The concentration of this compound can vary significantly depending on the plant species, cultivar, and environmental conditions. One study on rapeseeds reported a concentration of 2.06 μmol/g in the raw seeds.
Table 2: Reported Concentrations of this compound in Brassica Species
| Plant Species | Plant Part | Concentration (μmol/g dry weight) | Reference |
| Brassica napus | Raw Seeds | 2.06 | [2] |
| Brassica rapa | Leaves | Varies by variety | [1] |
Experimental Protocols
The analysis of this compound typically follows the general methodologies established for glucosinolate extraction, purification, and quantification.
Extraction and Purification of Glucosinolates
A widely used method for the extraction and purification of glucosinolates from plant material involves the following steps:
-
Sample Preparation: Plant material is freeze-dried and ground to a fine powder to increase the surface area for extraction.
-
Extraction: The powdered sample is extracted with a hot solvent mixture, typically 70% methanol, to simultaneously extract the glucosinolates and inactivate the myrosinase enzyme.[3]
-
Purification: The crude extract is then loaded onto an anion-exchange column (e.g., DEAE-Sephadex).[4] The column is washed to remove interfering compounds.
-
Desulfation: The bound glucosinolates are treated with a purified sulfatase solution to cleave the sulfate group, yielding desulfoglucosinolates.[3]
-
Elution: The desulfoglucosinolates are eluted from the column with water.[3] The eluate can then be freeze-dried for storage or reconstituted for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
Desulfoglucosinolates are typically quantified using reverse-phase HPLC with UV detection.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile is typically employed for separation.
-
Detection: Detection is usually performed at 229 nm.
-
Quantification: Due to the lack of a commercial standard for this compound, its semi-quantification is often achieved by using a commercially available standard of a structurally similar glucosinolate, such as glucobrassicanapin, and applying a response factor.
Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
LC-MS: Liquid chromatography coupled with mass spectrometry is a powerful tool for the identification of glucosinolates. Specific fragment ions in the mass spectrum can help to tentatively identify this compound.
-
NMR: ¹H and ¹³C NMR spectroscopy are used for the definitive structural elucidation of purified glucosinolates.
Biological Activity and Signaling Pathways
The biological activity of this compound is primarily attributed to its hydrolysis products, particularly the isothiocyanate 2-hydroxy-4-pentenyl isothiocyanate. While research on this specific isothiocyanate is limited, the general mechanisms of action for many isothiocyanates have been well-studied and are likely applicable. It is important to note that some studies suggest that the hydrolysis products of this compound may have goitrogenic effects in animals.[2]
Glucosinolate Hydrolysis and Isothiocyanate Formation
The enzymatic hydrolysis of this compound by myrosinase is the initial step in the formation of its bioactive derivatives. This process is a key defense mechanism in plants against herbivores and pathogens.
References
The Sentinel Molecule: An In-depth Technical Guide to the Biological Role of Gluconapoleiferin in Plant Defense
For Immediate Release
A comprehensive whitepaper for researchers, scientists, and drug development professionals detailing the intricate defense mechanisms mediated by the glucosinolate, gluconapoleiferin. This guide explores its biosynthesis, the signaling cascades that govern its production, and the bioactive compounds unleashed upon herbivore and pathogen attack.
Introduction: The "Mustard Oil Bomb" and its Key Player
Plants, though sessile, possess a sophisticated and potent chemical arsenal to defend against a myriad of threats. A classic example of this is the "mustard oil bomb" system, predominantly found in the Brassicaceae family, which includes important crops like canola (Brassica napus) and various cabbages. This defense mechanism relies on the compartmentalization of glucosinolates and the enzyme myrosinase. Upon tissue damage, such as that caused by a chewing herbivore, these two components mix, triggering the hydrolysis of glucosinolates into a range of biologically active and often toxic compounds.
This compound, an aliphatic glucosinolate, is a key player in this chemical warfare. Its hydrolysis products are effective deterrents against generalist herbivores and exhibit inhibitory effects on various microbial pathogens.[1] This technical guide provides a detailed exploration of the biosynthesis of this compound, its enzymatic activation, and the signaling pathways that regulate its accumulation, offering a comprehensive understanding of this crucial plant defense molecule.
Data Presentation: Quantitative Insights into this compound Distribution
The concentration of this compound varies significantly between different plant tissues and can be influenced by developmental stage and environmental stressors. The following table summarizes the quantitative data on this compound concentrations in various tissues of Brassica napus.
| Plant Tissue | Species | This compound Concentration (μmol·g⁻¹ DW) | Reference |
| Seeds | Brassica napus | Present (not quantified individually) | [2] |
| Leaves | Brassica napus | Present (not quantified individually) | [2] |
Note: While several studies confirm the presence of this compound in Brassica species, specific quantitative data focusing solely on the impact of herbivory on this compound concentrations remains an area for further investigation. The data presented reflects its presence in different tissues under general conditions.
The Arsenal Assembled: Biosynthesis of this compound
The biosynthesis of this compound, like other aliphatic glucosinolates, is a multi-step process that can be broadly divided into three phases:
-
Chain Elongation of the Precursor Amino Acid: The journey begins with the amino acid methionine. A series of condensation reactions, catalyzed by methylthioalkylmalate synthase (MAM) enzymes, adds methylene groups to the side chain of methionine, elongating it to form dihomomethionine.
-
Formation of the Core Glucosinolate Structure: The elongated amino acid then undergoes a series of modifications to form the characteristic glucosinolate core. This involves the conversion of the amino acid to an aldoxime, a reaction catalyzed by cytochrome P450 enzymes of the CYP79 family. Subsequent steps involve the addition of a sulfur donor, glucosylation, and sulfation to yield the intact this compound molecule.
-
Side-Chain Modification: The final structure of this compound is determined by modifications to its side chain, which can include hydroxylation and other enzymatic alterations.
Triggering the Alarm: The Glucosinolate-Myrosinase System
In healthy plant tissue, this compound is stored in the vacuole, physically separated from the myrosinase enzyme, which is located in the cytoplasm and specialized myrosin cells. When a herbivore chews on the plant tissue, this cellular compartmentalization is disrupted. Myrosinase then rapidly hydrolyzes this compound, breaking the thioglucoside bond and releasing an unstable aglycone. This aglycone then spontaneously rearranges to form highly reactive and toxic isothiocyanates, which are the primary agents of defense. These compounds can deter feeding by generalist herbivores and exhibit toxicity towards a range of insects and pathogens.[1]
Signaling for Defense: Regulation of this compound Production
The accumulation of this compound is not static but is dynamically regulated by a complex network of signaling pathways that are activated in response to biotic stress. The jasmonic acid (JA) and salicylic acid (SA) pathways are the central players in this regulation.
The Jasmonic Acid (JA) Pathway: A Primary Defense Signal
Herbivore attack and tissue wounding are potent inducers of the JA signaling pathway. The perception of damage leads to the synthesis of jasmonic acid, which is then conjugated to the amino acid isoleucine to form the biologically active jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, an F-box protein that is part of an SCF E3 ubiquitin ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ proteins releases the transcription factor MYC2, which can then activate the expression of downstream genes, including those involved in aliphatic glucosinolate biosynthesis. MYC2, along with its homologs MYC3 and MYC4, directly binds to the promoters of several glucosinolate biosynthesis genes, thereby upregulating the production of this compound.[1][3]
Crosstalk with the Salicylic Acid (SA) Pathway
The salicylic acid (SA) signaling pathway, primarily associated with defense against biotrophic pathogens, can interact with the JA pathway, often in an antagonistic manner. High levels of SA can suppress JA-mediated responses, including the induction of some glucosinolates. This crosstalk allows the plant to fine-tune its defense response to the specific type of threat it is facing.
Experimental Protocols: Investigating the Role of this compound
Protocol 1: Induction of Herbivory and Sample Collection
This protocol outlines a method for inducing a defense response in Brassica napus using a specialist herbivore, Pieris brassicae (cabbage white butterfly) larvae, and collecting samples for this compound analysis.
Materials:
-
Brassica napus plants (4-6 weeks old)
-
Pieris brassicae larvae (2nd or 3rd instar)
-
Fine mesh cages
-
Forceps
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Storage tubes
Procedure:
-
Plant Acclimation: Grow Brassica napus plants in a controlled environment (e.g., 22°C, 16:8 h light:dark cycle) for at least one week before the experiment.
-
Herbivore Introduction: Place a fine mesh cage over each plant designated for the herbivory treatment. Introduce three Pieris brassicae larvae onto the leaves of each caged plant using fine forceps.
-
Control Group: Maintain a set of plants under the same conditions without the introduction of herbivores to serve as a control.
-
Induction Period: Allow the larvae to feed on the plants for 48 hours.
-
Sample Collection: After the 48-hour induction period, carefully remove the larvae from the plants. Excise leaves from both the herbivore-treated and control plants. Immediately flash-freeze the collected leaf tissue in liquid nitrogen to halt all metabolic processes.
-
Sample Storage: Store the frozen samples at -80°C until required for glucosinolate extraction and analysis.
Protocol 2: Extraction and Quantification of this compound by HPLC
This protocol details the extraction of glucosinolates from plant tissue and their quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Frozen leaf tissue
-
70% Methanol
-
DEAE-Sephadex A-25 anion exchange resin
-
Purified aryl sulfatase (from Helix pomatia)
-
Ultrapure water
-
HPLC system with a C18 column and UV detector
-
Sinigrin (as an internal standard)
-
This compound standard (for quantification)
Procedure:
-
Sample Homogenization: Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle or using a tissue homogenizer.
-
Extraction: Add 10 mL of boiling 70% methanol to approximately 200 mg of the ground tissue. Boil for 5 minutes to inactivate myrosinase. Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Anion Exchange Chromatography: Prepare a column with DEAE-Sephadex A-25 resin. Load the crude glucosinolate extract onto the column. Wash the column with water to remove impurities.
-
Desulfation: Apply a solution of purified aryl sulfatase to the column and incubate overnight at room temperature. This step removes the sulfate group from the glucosinolates, which is necessary for efficient separation by reverse-phase HPLC.
-
Elution: Elute the desulfo-glucosinolates from the column with ultrapure water.
-
HPLC Analysis: Analyze the eluted sample using an HPLC system equipped with a C18 column. Use a water-acetonitrile gradient for separation. Monitor the eluent at 229 nm using a UV detector.
-
Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to that of a known this compound standard. Use sinigrin as an internal standard to correct for variations in extraction efficiency.
Conclusion and Future Directions
This compound stands as a critical component of the sophisticated chemical defense system in Brassica species. Its biosynthesis is tightly regulated by intricate signaling networks, primarily the jasmonic acid pathway, allowing for a rapid and robust response to herbivore and pathogen threats. While significant progress has been made in understanding the general framework of glucosinolate-mediated defense, further research is needed to elucidate the specific quantitative dynamics of this compound in response to a wider range of biotic stressors. A deeper understanding of the transcriptional regulation of its biosynthetic genes will be instrumental for developing crop varieties with enhanced pest and disease resistance, thereby contributing to more sustainable agricultural practices. Moreover, the bioactive hydrolysis products of this compound present potential avenues for the development of novel biopesticides and therapeutic agents.
References
- 1. MYC2: A Master Switch for Plant Physiological Processes and Specialized Metabolite Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constitutive and herbivore-inducible glucosinolate concentrations in oilseed rape (Brassica napus) leaves are not affec… [ouci.dntb.gov.ua]
- 3. Chemical Profile and Biological Activities of Brassica rapa and Brassica napus Ex Situ Collection from Portugal - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of 2-Hydroxy-4-Pentenyl Glucosinolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 2-hydroxy-4-pentenyl glucosinolate, also known as gluconapoleiferin. This aliphatic glucosinolate, found in Brassicaceae species such as rapeseed (Brassica napus) and Chinese cabbage (Brassica rapa), is a subject of growing interest due to its potential biological activities.[1] This document details the biosynthetic pathway, experimental protocols for extraction and purification, and analytical methods for identification and quantification. Quantitative data is summarized, and key experimental workflows are visualized to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the order Brassicales.[2] Upon tissue damage, they are hydrolyzed by the enzyme myrosinase to produce isothiocyanates, thiocyanates, nitriles, and other bioactive compounds.[3] 2-Hydroxy-4-pentenyl glucosinolate is an aliphatic glucosinolate that has been identified as a component of the glucosinolate profile in several economically important Brassica species.[1][3] Its discovery and isolation are pivotal for further investigation into its physiological effects and potential therapeutic applications.
Biosynthesis of 2-Hydroxy-4-Pentenyl Glucosinolate
The biosynthesis of aliphatic glucosinolates, including 2-hydroxy-4-pentenyl glucosinolate, originates from the amino acid methionine. The pathway involves three key stages: chain elongation, formation of the core glucosinolate structure, and side-chain modification.
Caption: Biosynthetic pathway of 2-hydroxy-4-pentenyl glucosinolate.
Discovery and Isolation Workflow
The discovery and isolation of 2-hydroxy-4-pentenyl glucosinolate follow a systematic workflow, beginning with the extraction from plant material and culminating in the characterization of the purified compound.
Caption: Experimental workflow for the isolation and analysis.
Experimental Protocols
Extraction of Glucosinolates from Rapeseed Meal
This protocol is adapted from established methods for glucosinolate extraction.[4][5][6]
-
Sample Preparation: Freeze-dry rapeseed (Brassica napus) meal and grind it to a fine powder.
-
Extraction:
-
Weigh approximately 1 g of the powdered rapeseed meal into a flask.
-
Add 15 mL of boiling 70% (v/v) aqueous methanol.
-
Maintain the mixture at 75°C in a water bath for 10 minutes to inactivate myrosinase.
-
Centrifuge the mixture at 3000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 15 mL of boiling 70% methanol.
-
Combine the supernatants to obtain the crude glucosinolate extract.
-
Purification by Anion-Exchange Chromatography
This protocol outlines the purification of the crude extract.[4]
-
Column Preparation: Prepare a column with DEAE-Sephadex A-25 anion-exchange resin.
-
Loading: Apply the crude glucosinolate extract to the prepared column.
-
Washing: Wash the column with water to remove neutral and cationic impurities.
-
Desulfation (Optional, for analytical purposes):
-
Apply a purified arylsulfatase solution to the column.
-
Allow the enzymatic reaction to proceed overnight at room temperature to convert glucosinolates to their desulfo-analogs.
-
-
Elution:
-
For desulfoglucosinolates, elute with deionized water.
-
For intact glucosinolates, elute with a potassium sulfate solution.
-
High-Performance Liquid Chromatography (HPLC) Analysis
This method is for the separation and quantification of desulfoglucosinolates.[4][7]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
0-20 min: 1-20% B
-
20-25 min: 20-50% B
-
25-30 min: 50-1% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-array detector (DAD) at 229 nm.
-
Quantification: Use sinigrin as an external standard and apply response factors for individual glucosinolates.
Quantitative Data
The concentration of 2-hydroxy-4-pentenyl glucosinolate can vary depending on the plant variety, growing conditions, and processing methods.
| Glucosinolate | Plant Source | Concentration (mg/kg) | Analytical Method | Reference |
| 2-Hydroxy-4-pentenyl glucosinolate (this compound) | Processed Rapeseed | 114.8 ± 8.0 | HPLC-DAD-qTOF | [8] |
Characterization
Mass Spectrometry (MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification of glucosinolates.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used.
-
Parent Ion: 2-Hydroxy-4-pentenyl glucosinolate will show a deprotonated molecule [M-H]⁻ at m/z 402.0549.
-
Fragmentation: Tandem MS (MS/MS) will produce characteristic fragment ions, including the sulfate group at m/z 97.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Signals corresponding to the vinyl protons of the pentenyl chain, a proton attached to the hydroxylated carbon, methylene protons, and the anomeric proton of the glucose moiety.
-
¹³C NMR: Resonances for the carbons of the pentenyl side chain, including the vinyl carbons and the carbon bearing the hydroxyl group, as well as the carbons of the thioglucose unit.
Conclusion
This technical guide provides a foundational understanding of the discovery and isolation of 2-hydroxy-4-pentenyl glucosinolate. The detailed protocols and analytical data serve as a valuable resource for researchers aiming to isolate and study this and other related glucosinolates. Further research to fully characterize the bioactivity and potential applications of this compound is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosinolate diversity in seven field-collected Brassicaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcirc.org [gcirc.org]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucosinolates and Isothiocyantes in Processed Rapeseed Determined by HPLC-DAD-qTOF - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Gluconapoleiferin Derivatives: A Technical Whitepaper for Researchers
For Immediate Release
A Deep Dive into the Anticancer, Anti-inflammatory, and Antioxidant Properties of Gluconapoleiferin-Derived Compounds
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential health benefits of this compound derivatives. While this compound itself, a glucosinolate found in Brassicaceae vegetables, is largely inactive, its hydrolysis products, particularly isothiocyanates, have demonstrated significant therapeutic potential in preclinical studies. This document outlines the core scientific evidence, details key experimental methodologies, and provides visualizations of relevant biological pathways.
Introduction to this compound and its Bioactive Derivatives
This compound, chemically known as 2-hydroxy-4-pentenyl glucosinolate, is a secondary metabolite present in cruciferous vegetables.[1][2] Upon plant tissue damage, the enzyme myrosinase hydrolyzes this compound, yielding bioactive compounds, most notably 2-hydroxy-4-pentenyl isothiocyanate. It is this isothiocyanate and other derivatives that are credited with a range of health-promoting properties, including anticancer, anti-inflammatory, and antioxidant effects.[3][4] While extensive research exists for isothiocyanates like sulforaphane and phenethyl isothiocyanate (PEITC), specific data on 2-hydroxy-4-pentenyl isothiocyanate remains limited. This guide, therefore, presents data on well-studied isothiocyanates as representative examples to illustrate the potential of this class of compounds.
Anticancer Potential of Isothiocyanate Derivatives
Isothiocyanates (ITCs) derived from glucosinolates have been extensively investigated for their anticancer properties.[5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.[7][8][9]
Quantitative Data on Antiproliferative Activity
| Isothiocyanate | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Sulforaphane | HepG2 (Liver) | MTT Assay | 15.5 | [10] |
| Phenethyl ITC (PEITC) | PC-3 (Prostate) | MTT Assay | 2-10 | [8] |
| Allyl ITC (AITC) | PC-3 (Prostate) | MTT Assay | 5-100 | [8] |
| Benzyl ITC (BITC) | HL-60 (Leukemia) | MTT Assay | ~5 | [9] |
Table 1: Antiproliferative Activity of Representative Isothiocyanates. This table presents the half-maximal inhibitory concentration (IC50) values of various isothiocyanates against different human cancer cell lines, as determined by the MTT assay.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isothiocyanate derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Incubation: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Anti-inflammatory Properties of Isothiocyanate Derivatives
Chronic inflammation is a key factor in the development of many diseases. Isothiocyanates have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[11] A primary mechanism is the inhibition of nitric oxide (NO) production in activated macrophages.
Quantitative Data on Anti-inflammatory Activity
| Isothiocyanate | Cell Line | Stimulant | Assay | IC50 Value (µM) for NO Inhibition | Reference |
| Sulforaphane | RAW 264.7 | LPS | Griess Assay | 2.86 | [12] |
| Benzyl ITC (BITC) | RAW 264.7 | LPS | Griess Assay | 2.08 | [12] |
| Phenethyl ITC (PEITC) | RAW 264.7 | LPS/IFN-γ | Griess Assay | Potent Inhibition | [4] |
Table 2: Inhibition of Nitric Oxide Production by Representative Isothiocyanates. This table shows the half-maximal inhibitory concentration (IC50) values of various isothiocyanates on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Procedure:
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with different concentrations of the isothiocyanate derivative for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Antioxidant Capacity of Isothiocyanate Derivatives
Isothiocyanates can also exert antioxidant effects, helping to protect cells from damage caused by reactive oxygen species (ROS).[13] This activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Quantitative Data on Antioxidant Activity
As with the other activities, specific DPPH scavenging data for 2-hydroxy-4-pentenyl isothiocyanate is scarce. The following table provides an example of the antioxidant capacity of a well-known isothiocyanate.
| Isothiocyanate | Assay | Activity Metric | Value | Reference |
| Sulforaphane | DPPH Assay | EC50 | Data not specified | [14] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Procedure:
-
Sample Preparation: Prepare different concentrations of the isothiocyanate derivative in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction: Mix the sample solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Conclusion and Future Directions
The derivatives of this compound, particularly 2-hydroxy-4-pentenyl isothiocyanate, represent a promising area for therapeutic research. Based on the extensive evidence for other isothiocyanates, these compounds are likely to possess significant anticancer, anti-inflammatory, and antioxidant properties. However, a clear gap in the scientific literature exists regarding the specific biological activities and quantitative potency of 2-hydroxy-4-pentenyl isothiocyanate.
Future research should focus on:
-
Isolation and Synthesis: Developing efficient methods for the isolation of 2-hydroxy-4-pentenyl isothiocyanate from natural sources or its chemical synthesis to enable further biological evaluation.
-
In Vitro Studies: Conducting comprehensive in vitro assays to determine the specific IC50 and EC50 values of 2-hydroxy-4-pentenyl isothiocyanate for its anticancer, anti-inflammatory, and antioxidant activities against a broad range of cell lines.
-
Mechanism of Action: Elucidating the precise molecular mechanisms through which 2-hydroxy-4-pentenyl isothiocyanate exerts its biological effects.
-
In Vivo Studies: Progressing to in vivo animal models to assess the efficacy, safety, and pharmacokinetic profile of this specific isothiocyanate.
Addressing these research gaps will be crucial in fully understanding and harnessing the therapeutic potential of this compound derivatives for the development of novel preventive and therapeutic agents.
References
- 1. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-nitric oxide production activity of isothiocyanates correlates with their polar surface area rather than their lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of inducible nitric oxide production by indole and isothiocyanate derivatives from Brassica plants in stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanates as novel cytotoxic and cytostatic agents: molecular pathway on human transformed and non-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glucosinolates Hydrolysis Products: Promising Bioactives for the Prevention of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of lipopolysaccharide-induced cyclooxygenase-2 and inducible nitric oxide synthase expression by 4-[(2'-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Gluconapoleiferin: A Technical Overview of its Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Gluconapoleiferin, a naturally occurring glucosinolate found in various Brassica species. This document consolidates available data on its chemical synonyms, quantitative occurrence, analytical methodologies, and relevant biological pathways.
Synonyms and Alternative Names
This compound is scientifically known by a variety of names, reflecting its chemical structure. These synonyms are crucial for comprehensive literature searches and unambiguous identification in a research context.
-
Systematic Name: 1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose[1]
-
Common Synonyms:
-
CAS Number: 19764-03-5[2]
-
Chemical Identifiers:
-
Potassium Salt Form: this compound Potassium Salt[3]
-
Anionic Form: this compound(1-)[4]
Quantitative Data
This compound content varies significantly among different Brassica species and even between different organs of the same plant. The following tables summarize the quantitative data found in the literature for this compound in various Brassica rapa subspecies and cultivars. These variations are influenced by genetic factors, growing conditions, and developmental stage.
Table 1: Quantitative Analysis of this compound in Brassica rapa Leaves
| Brassica rapa Variety/Subspecies | This compound Content (μmol/g DW) | Reference |
| Turnip Greens (113 varieties) | Relatively abundant in some profiles | [1] |
| Various Crops (82 varieties) | Present, but not a predominant glucosinolate | [2] |
| Turnip (Accession FT-004) | Higher content in young leaves compared to other accessions | [5] |
Table 2: Quantitative Analysis of this compound in Steamed-Pureed Turnip (Brassica rapa subsp. rapa)
| Turnip Batch | This compound Content (μmol/g DW) | Reference |
| Batch 1 | Present | [6] |
| Batch 2 | Present | [6] |
| Batch 3 | Present | [6] |
| Batch 4 | Present | [6] |
| Batch 5 | Present | [6] |
| Batch 6 | Present | [6] |
| Batch 7 | Present | [6] |
Note: DW = Dry Weight. The data presented are from different studies, and direct comparison should be made with caution due to variations in analytical methods and growing conditions.
Experimental Protocols
The accurate quantification of this compound relies on robust and validated experimental protocols. The most common methods involve extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS).
Extraction of Intact Glucosinolates
This protocol is a widely used method for extracting intact glucosinolates from plant material.
Objective: To extract glucosinolates from plant tissue while inactivating the myrosinase enzyme to prevent hydrolysis.
Materials:
-
Freeze-dried and ground plant material
-
70% methanol (MeOH)
-
Deionized water
-
Centrifuge tubes
-
Water bath or heating block
Procedure:
-
Weigh a precise amount of the homogenized plant sample.
-
Add a defined volume of 70% methanol to the sample.
-
Heat the mixture at a high temperature (e.g., 75-80°C) for a specified time (e.g., 20 minutes) to inactivate myrosinase.
-
Centrifuge the mixture to pellet the solid plant material.
-
Carefully collect the supernatant, which contains the intact glucosinolates. This extract can then be used for direct analysis by LC-MS or for further purification and desulfation for HPLC-UV analysis.
Analysis of Desulfated Glucosinolates by HPLC-UV
This is a standard method for the quantification of glucosinolates.
Objective: To purify, desulfate, and quantify glucosinolates using HPLC with UV detection.
Materials:
-
Glucosinolate extract (from Protocol 3.1)
-
DEAE-Sephadex A-25 or similar anion-exchange resin
-
Purified sulfatase (from Helix pomatia)
-
Sodium acetate buffer
-
HPLC system with a C18 column and UV detector
Procedure:
-
Purification: Apply the crude glucosinolate extract to a column containing an anion-exchange resin. Wash the column to remove impurities.
-
Desulfation: Apply a solution of purified sulfatase to the column and allow it to react, which cleaves the sulfate group from the glucosinolates.
-
Elution: Elute the resulting desulfoglucosinolates from the column with deionized water.
-
Analysis: Analyze the eluate using a reverse-phase HPLC system with UV detection (typically at 229 nm).
-
Quantification: Calculate the concentration of individual glucosinolates by comparing peak areas to those of known standards and applying appropriate response factors.
Signaling Pathways
While specific signaling pathways directly initiated by this compound have not been extensively elucidated, its biological activity is understood through the well-established pathways of glucosinolates and their hydrolysis products.
The Glucosinolate-Myrosinase System
The primary mechanism for the bioactivation of this compound is the glucosinolate-myrosinase system. In intact plant tissue, this compound and the myrosinase enzyme are physically separated. When the plant tissue is damaged (e.g., by chewing insects or during food preparation), they come into contact, initiating a hydrolysis reaction. This process is a key defense mechanism in Brassica plants.
References
- 1. Variation of glucosinolates in vegetable crops of Brassica rapa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucosinolate variability between turnip organs during development | PLOS One [journals.plos.org]
- 6. The Relationship between Glucosinolates and the Sensory Characteristics of Steamed-Pureed Turnip (Brassica Rapa subsp. Rapa L.) - PMC [pmc.ncbi.nlm.nih.gov]
Occurrence of Gluconapoleiferin in Brassica napus and Brassica rapa: A Technical Guide
Introduction
Glucosinolates (GSLs) are a class of sulfur-containing secondary metabolites characteristic of the order Brassicales, which includes the agriculturally significant Brassica genus.[1][2] These compounds and their hydrolysis products are integral to plant defense mechanisms and contribute to the flavor and potential health benefits of cruciferous vegetables.[3][4] Gluconapoleiferin, an aliphatic glucosinolate, is one of over 130 identified GSLs and is notably present in Brassica napus (rapeseed, rutabaga) and Brassica rapa (turnip, pak choi).[1][5][6][7] Understanding the distribution and concentration of this compound is crucial for crop improvement programs, as well as for applications in functional foods and drug development. This guide provides a comprehensive overview of the occurrence of this compound in B. napus and B. rapa, detailing quantitative data, analytical methodologies, and relevant biochemical pathways.
Quantitative Occurrence of this compound
The concentration of this compound varies significantly between Brassica species, cultivars, and plant tissues. Generally, glucosinolate levels are higher in seeds compared to vegetative tissues such as leaves and roots.[5] Environmental conditions and the developmental stage of the plant can also influence its accumulation.[5]
In Brassica napus
This compound is a recognized component of the glucosinolate profile in various B. napus crops, including oilseed, forage, and root vegetable types.[5] It is often found alongside its precursor, gluconapin. Studies have reported that progoitrin and this compound can be predominant glucosinolates in rapeseed.[5] While specific quantitative data is dispersed across numerous studies focusing on total glucosinolate content, it is consistently identified in both leaf and seed tissues.[1][5] Some research indicates that the content of this compound may be lower in clubroot-susceptible B. napus varieties when inoculated with Plasmodiophora brassicae, suggesting a role in plant defense.[2]
Table 1: Quantitative Data of this compound in Brassica napus
| Plant Tissue | Cultivar/Type | Concentration (μmol/g DW) | Reference |
| Leaves | Various | Detected, but specific values not isolated in cited abstracts. | [1][5] |
| Seeds | Various | Detected, often as a major aliphatic GSL. | [1][5] |
| Sprouts | Not Specified | Detected and quantified among 11 aliphatic GSLs. | [8] |
| Roots (Turnip) | Not Specified | Present as a minor GSL. | [9][10][11] |
Note: DW refers to Dry Weight. Quantitative data for this compound in B. napus is often aggregated with other glucosinolates in the available literature.
In Brassica rapa
More specific quantitative data for this compound is available for B. rapa. It has been identified in the seeds and leaves of various subspecies.[12][13] Notably, significant variation is observed among different vegetable crops of B. rapa.[14] For instance, Chinese cabbage is known to accumulate gluconapin and its hydroxylated form, this compound.[15] Research on sprouts of different B. rapa subspecies has provided precise concentrations, highlighting the genetic diversity in this compound accumulation.[16]
Table 2: Quantitative Data of this compound in Brassica rapa
| Plant Tissue | Subspecies/Variety | Concentration (mg/g DW) | Reference |
| Sprouts | Wutacai | 1.15 ± 0.15 | [16] |
| Sprouts | Chinese Cabbage | 0.73 ± 0.07 | [16] |
| Sprouts | Choy Sum | 0.57 ± 0.09 | [16] |
| Sprouts | Turnip Rape | 0.30 ± 0.04 | [16] |
| Sprouts | Bok Choy | 0.13 ± 0.02 | [16] |
| Sprouts | Mizuna | 0.03 ± 0.00 | [16] |
| Leaves | Various | Detected, but considered a minor GSL in some studies. | [13] |
| Seeds | Not Specified | Detected. | [12] |
Note: DW refers to Dry Weight.
Experimental Protocols for Glucosinolate Analysis
The accurate quantification of this compound relies on robust and validated analytical methods. The most common approach involves the analysis of desulfated glucosinolates by High-Performance Liquid Chromatography (HPLC).[17][18] More advanced methods also allow for the analysis of intact glucosinolates using Liquid Chromatography-Mass Spectrometry (LC-MS).[19]
Standard Protocol: HPLC Analysis of Desulfo-Glucosinolates
This widely used method is based on the protocol standardized by the European Communities for oilseed analysis and has been adapted for a wide range of plant materials.[17][18]
1. Sample Preparation:
-
Weigh 50-100 mg of freeze-dried and finely ground plant material into a 2 mL reaction tube.[17]
2. Extraction:
-
Add 1 mL of 70% methanol (MeOH) to each sample.[17] To inactivate myrosinase enzymes, which would otherwise hydrolyze the glucosinolates, this step can be performed with boiling methanol or water, although cold methanol extraction has also been shown to be effective.[17][20]
-
Vortex the tubes briefly and place them in an ultrasonic bath for 15 minutes.[17]
-
Centrifuge the samples at 2,700 x g for 10 minutes at room temperature to pellet the solid material.[17]
3. Purification and Desulfation:
-
Prepare mini-chromatography columns with an ion-exchange resin (e.g., DEAE-Sephadex A-25).[17]
-
Transfer the supernatant from the extraction step to the prepared columns. The negatively charged sulfate group of the glucosinolates binds to the column material.[18]
-
Wash the columns sequentially with 70% MeOH and ultrapure water to remove impurities.[18]
-
Apply a purified aryl sulfatase solution (Type H-1 from Helix pomatia) to the columns and allow it to react overnight at room temperature.[17][18] This enzyme cleaves the sulfate group, converting the glucosinolates into their desulfo-forms.
4. Elution and Analysis:
-
Elute the desulfo-glucosinolates from the columns with ultrapure water.[17]
-
Freeze-dry the eluate.[17]
-
Reconstitute the residue in a precise volume of water for analysis.[17]
-
Analyze the sample using HPLC with a Photodiode Array (PDA) or Ultraviolet (UV) detector, typically at a wavelength of 229 nm.[5][17]
5. Quantification:
-
Identify individual desulfo-glucosinolates by comparing their retention times with those of known standards.
-
Quantify the compounds by creating a standard curve using a reference compound like sinigrin and applying established response factors for different glucosinolates.[17]
Visualizations: Pathways and Workflows
Generalized Glucosinolate Biosynthesis Pathway
Glucosinolates are derived from amino acids. Aliphatic glucosinolates, including this compound, are synthesized from methionine. The biosynthesis involves three main stages: (1) chain elongation of the precursor amino acid, (2) formation of the core glucosinolate structure, and (3) secondary modifications of the side chain.[21] The final hydroxylation step to form this compound from its precursor, Gluconapin, is a key secondary modification. The entire process is regulated by a network of genes, with transcription factors like MYB28 playing a significant positive regulatory role in Brassica.[1]
Caption: Generalized biosynthesis pathway for aliphatic glucosinolates.
Experimental Workflow for Glucosinolate Analysis
The process of analyzing this compound from plant tissue follows a structured workflow, from sample collection to final data interpretation. This ensures reproducibility and accuracy of the results.
Caption: Standard experimental workflow for glucosinolate analysis.
References
- 1. Deciphering the heterogeneous glucosinolates composition in leaves and seeds: strategies for developing Brassica napus genotypes with low seed glucosinolates content but high leaf glucosinolates content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variation of Glucosinolate Contents in Clubroot-Resistant and -Susceptible Brassica napus Cultivars in Response to Virulence of Plasmodiophora brassicae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Integrated Metabolomics Study of Glucosinolate Metabolism in Different Brassicaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hort [journals.ashs.org]
- 6. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Profile and Biological Activities of Brassica rapa and Brassica napus Ex Situ Collection from Portugal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Variation of glucosinolates in vegetable crops of Brassica rapa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Glucosinolate biosynthetic genes in Brassica rapa - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Gluconapoleiferin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Gluconapoleiferin, a key glucosinolate found in various Brassica species. The described protocol outlines a comprehensive workflow, from sample extraction and purification to chromatographic analysis and data interpretation. The method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control, phytochemical analysis, and various research applications in the pharmaceutical and nutraceutical industries.
Introduction
This compound is a naturally occurring glucosinolate that has garnered interest for its potential biological activities. Accurate quantification of this compound in plant materials and derived products is crucial for standardization, efficacy studies, and quality assurance. High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive technique for the separation and quantification of this compound. This document provides a detailed protocol for its analysis, including sample preparation, HPLC conditions, and method validation parameters.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Sinigrin hydrate (for external standard calibration)
-
Deionized water, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
DEAE-Sephadex A-25
-
Aryl sulfatase (Type H-1 from Helix pomatia)
-
Sodium acetate
Sample Preparation
The sample preparation process involves the extraction of glucosinolates, purification via ion-exchange chromatography, and enzymatic desulfation to yield desulfo-gluconapoleiferin for HPLC analysis.
-
Extraction:
-
Weigh 100 mg of lyophilized and finely ground plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 70% (v/v) methanol pre-heated to 70°C.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample at 70°C for 20 minutes in a water bath to inactivate myrosinase.
-
Centrifuge the sample at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new 2 mL microcentrifuge tube. This is the crude glucosinolate extract.
-
-
Purification and Desulfation:
-
Prepare a mini-column by packing a pipette tip with a small amount of glass wool and adding a 1 mL slurry of DEAE-Sephadex A-25 equilibrated in water.
-
Load the crude glucosinolate extract onto the column and allow it to pass through by gravity.
-
Wash the column with 2 x 1 mL of deionized water to remove interfering substances.
-
Add 75 µL of purified aryl sulfatase solution to the top of the column bed.
-
Allow the enzyme to react overnight (approximately 12-16 hours) at room temperature to effect desulfation.
-
Elute the resulting desulfo-glucosinolates with 2 x 0.5 mL of deionized water.
-
Collect the eluate and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Conditions
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Deionized water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 1.5% B
-
1-6 min: 1.5-5% B
-
6-8 min: 5-7% B
-
8-18 min: 7-21% B
-
18-23 min: 21-29% B
-
23-25 min: 29% B (hold)
-
25-26 min: 29-1.5% B
-
26-30 min: 1.5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 229 nm
-
Retention Time of Desulfo-Gluconapoleiferin: Approximately 8.3 minutes (retention times may vary depending on the specific column and system).
Quantification
Quantification is performed using an external standard calibration curve of sinigrin. The concentration of this compound is calculated using the following formula, incorporating a response factor to account for differences in molar extinction coefficients between sinigrin and this compound.
Concentration (µmol/g) = (Peak Area of Sample / Slope of Sinigrin Calibration Curve) * (1 / Sample Weight (g)) * Response Factor
A published response factor for this compound relative to sinigrin should be used for accurate quantification.
Data Presentation
The following table summarizes the representative quantitative data for the validation of the HPLC method for glucosinolate analysis. These values demonstrate the performance characteristics of the method.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Linear Range | 5 - 500 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 3.0% |
| Specificity | No interference from blank matrix |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC method validation parameters.
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in various sample matrices. The detailed experimental protocol and representative validation data confirm that the method is fit for its intended purpose, offering the necessary sensitivity and accuracy for demanding research and quality control applications.
Application Notes & Protocols for LC-MS/MS Analysis of Intact Glucosinolates in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucosinolates (GSLs) are a class of secondary metabolites predominantly found in Brassicaceae vegetables. These compounds and their hydrolysis products, such as isothiocyanates, have garnered significant interest for their potential anti-cancer properties and other health benefits. The accurate and sensitive quantification of intact glucosinolates is crucial for understanding their biosynthesis, physiological roles in plants, and pharmacological effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering high selectivity and sensitivity without the need for the time-consuming and potentially inaccurate desulfation step required by older methods.[1][2][3] This document provides detailed protocols and application notes for the analysis of intact glucosinolates in plant materials using LC-MS/MS.
Experimental Protocols
Sample Preparation
The primary challenge in glucosinolate analysis is to prevent their enzymatic degradation by myrosinase, which is released upon tissue damage.[1] Therefore, rapid inactivation of this enzyme is a critical first step.
Protocol 1.1: Sample Collection and Myrosinase Inactivation
Two common methods for inactivating myrosinase are presented below:
-
Method A: Freeze-Drying
-
Harvest fresh plant material and immediately flash-freeze it in liquid nitrogen to halt all enzymatic activity.
-
Store the frozen samples at -80°C.
-
Lyophilize the samples for 24-72 hours until completely dry.
-
Grind the freeze-dried tissue into a fine powder using a ball mill or mortar and pestle.
-
Store the resulting powder at -20°C or lower in a desiccated environment until extraction.[1]
-
-
Method B: Solvent and Heat Inactivation
-
Weigh fresh or frozen-ground plant tissue into a tube.
-
Add a pre-heated (e.g., 75°C) extraction solvent, such as 70-80% methanol in water, at a ratio of 10:1 (v/w) solvent to sample.[4][5]
-
Incubate the mixture at the elevated temperature (e.g., 75°C) for 10-15 minutes to ensure complete myrosinase denaturation.[6]
-
Protocol 1.2: Extraction of Intact Glucosinolates
-
To the inactivated plant material (either freeze-dried powder or the slurry from Method B), add the extraction solvent (e.g., 70% methanol) if not already present.
-
Vortex the mixture thoroughly.
-
For enhanced extraction efficiency, sonicate the samples for 15-30 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid debris.
-
Carefully collect the supernatant containing the intact glucosinolates.
-
For cleaner samples, the extract can be passed through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
Store the final extract at -20°C until analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of intact glucosinolates. Method optimization may be required depending on the specific glucosinolates of interest and the plant matrix.
Protocol 2.1: Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used. A Waters Acquity UPLC BEH C18 column (e.g., 100 × 2.1 mm, 1.7 µm particle size) or a Synergi Fusion C18-based column can provide good separation.[1][7][8]
-
Mobile Phase A: Ultrapure water with 0.1% formic acid.[1]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic glucosinolates. An example gradient is provided in the table below.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 3.0 | 75 | 25 |
| 5.0 | 40 | 60 |
| 6.0 | 0 | 100 |
| 6.2 | 90 | 10 |
| 9.0 | 90 | 10 |
Protocol 2.2: Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for the analysis of intact glucosinolates.[7][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the most sensitive and selective method for quantification.[11]
-
Key Parameters:
-
Capillary Voltage: 2.5 - 3.5 kV
-
Cone Voltage: This parameter may be programmed to increase with the elution of different compounds to enhance fragmentation.[10]
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 500°C
-
Collision Gas: Argon
-
-
MRM Transitions: For each target glucosinolate, the precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. Common fragment ions for glucosinolates include m/z 97 ([HSO₄]⁻), m/z 96 ([SO₄]⁻), m/z 259 ([C₆H₁₁O₉S]⁻, desulfated glucose), and m/z 195.[1][10][11][12] The specific precursor and product ions for a selection of glucosinolates are provided in the quantitative data section.
Data Presentation
The following tables summarize quantitative data and key mass spectrometry parameters for the analysis of intact glucosinolates.
Table 1: Quantitative Analysis of Intact Glucosinolates in Various Plant Tissues
| Glucosinolate | Plant Material | Concentration Range | Method | Reference |
| Glucoiberin | Broccoli | 1.75 pmol (LOD) | LC-ESI-MS/MS | [2] |
| Sinigrin | Broccoli | 1.38 pmol (LOD) | LC-ESI-MS/MS | [2] |
| Progoitrin | Brussels Sprouts | 1.36 pmol (LOD) | LC-ESI-MS/MS | [2] |
| Glucoerucin | Cauliflower | 0.6 pmol (LOD) | LC-ESI-MS/MS | [2] |
| Glucotropaeolin | Broccoli Sprouts | 0.63 pmol (LOD) | LC-ESI-MS/MS | [2] |
| 4-methoxyglucobrassicin | Arabidopsis root | ~10-150 nmol/g DW | LC-MS/MS | [7] |
| Glucobrassicin | Arabidopsis root | ~5-100 nmol/g DW | LC-MS/MS | [7] |
| Gluconapin | Arabidopsis root | ~1-20 nmol/g DW | LC-MS/MS | [7] |
| Glucoraphanin | Radish | Not specified | UHPLC-HRMS/MS | [9] |
| 4-hydroxyglucobrassicin | Radish | Not specified | UHPLC-HRMS/MS | [9] |
LOD: Limit of Detection; DW: Dry Weight. Concentrations can vary significantly based on plant cultivar, growing conditions, and tissue type.
Table 2: Example MRM Transitions for Selected Glucosinolates
| Glucosinolate | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sinigrin | 358.0 | 97.0 | 25 |
| Glucoraphanin | 436.1 | 259.0 | 20 |
| Glucobrassicin | 447.1 | 195.1 | 22 |
| 4-methoxyglucobrassicin | 477.1 | 259.0 | 20 |
| Progoitrin | 388.1 | 97.0 | 25 |
| Glucoerucin | 420.1 | 259.0 | 18 |
| Gluconapin | 372.1 | 97.0 | 25 |
| Sinalbin | 424.1 | 259.0 | 20 |
Note: Optimal collision energies may vary between different mass spectrometer instruments.
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of intact glucosinolates.
Generalized Glucosinolate Fragmentation Pathway
Caption: Common fragmentation patterns of intact glucosinolates in MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative determination of intact glucosinolates in broccoli, broccoli sprouts, Brussels sprouts, and cauliflower by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Dynamic profiling of intact glucosinolates in radish by combining UHPLC-HRMS/MS and UHPLC-QqQ-MS/MS [frontiersin.org]
- 10. Intact glucosinolate analysis in plant extracts by programmed cone voltage electrospray LC/MS: performance and comparison with LC/MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Note: Extraction of Gluconapoleiferin from Plant Tissue
Introduction
Gluconapoleiferin is a naturally occurring glucosinolate, a class of sulfur-rich secondary metabolites found predominantly in plants of the Brassicaceae family, such as Brassica napus (rapeseed) and Brassica rapa.[1][2] Glucosinolates and their hydrolysis products play a significant role in plant defense mechanisms against pests and pathogens.[3][4] Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, including isothiocyanates, which are of great interest to researchers for their potential applications in agriculture (as biofumigants) and human health, including their antimicrobial and cancer chemopreventive properties.[1][3][5] this compound itself is a hydroxy-alkenylglucosinolic acid.[2] The accurate extraction and quantification of this compound are crucial for quality control in the food industry, agricultural breeding programs, and for research into its biological activities.[1][6]
This document provides detailed protocols for the extraction of this compound from plant tissues for both quantitative analysis and preparative isolation.
Experimental Protocols
Two primary protocols are presented. The first is a widely validated method for the quantitative analysis of glucosinolates, which involves a desulfation step. The second protocol is adapted for the isolation of intact this compound.
Protocol 1: Extraction and Quantification of Desulfo-Gluconapoleiferin by HPLC
This method is based on the widely used protocol for glucosinolate analysis, which involves extraction, purification on an ion-exchange column, enzymatic desulfation, and subsequent analysis by High-Performance Liquid Chromatography (HPLC).[1]
1. Materials and Reagents
-
Plant tissue (e.g., leaves, seeds), preferably freeze-dried
-
Liquid nitrogen
-
70% (v/v) Methanol (MeOH), HPLC grade
-
Ultrapure water
-
DEAE-Sephadex A-25 or similar anion-exchange resin
-
20 mM Sodium acetate (NaOAc) buffer, pH 5.5
-
Purified sulfatase (from Helix pomatia) solution
-
Sinigrin or other suitable internal standard
-
Acetonitrile (ACN), HPLC grade
2. Sample Preparation and Extraction
-
Weigh 50-100 mg of freeze-dried, finely ground plant material into a 2 mL reaction tube.[1] For fresh tissue, flash-freeze in liquid nitrogen and grind to a fine powder, keeping the sample frozen until extraction.[1]
-
Add 1 mL of pre-heated 70% MeOH (75-80 °C) to the sample tube.[7][8] The hot methanol serves to inactivate the endogenous myrosinase enzyme, preventing the degradation of this compound.[1][6] An alternative is to use 80% cold methanol, which has also been shown to effectively inhibit myrosinase.[5][8][9]
-
Add a known amount of internal standard (e.g., sinigrin).
-
Vortex the sample and incubate in a water bath at 75 °C for 10-20 minutes.[8][9]
-
Centrifuge the tubes at 4000-5000 x g for 10 minutes.[9]
-
Carefully collect the supernatant containing the glucosinolate extract.
3. Purification and Desulfation
-
Prepare a mini-column by packing a Pasteur pipette with a small amount of glass wool and approximately 0.5 mL of DEAE-Sephadex A-25 resin slurry.
-
Equilibrate the column with ultrapure water and then with the NaOAc buffer.
-
Load the crude extract supernatant onto the column. The anionic glucosinolates will bind to the resin.
-
Wash the column with 20 mM NaOAc buffer to remove impurities.
-
Add 75 µL of purified sulfatase solution to the column and leave it to react overnight at room temperature. This enzyme cleaves the sulfate group, yielding neutral desulfoglucosinolates.[1]
-
Elute the desulfoglucosinolates from the column with 2 x 0.5 mL of ultrapure water.[1]
-
Freeze-dry the eluate. The residue can be redissolved in a precise volume of ultrapure water for HPLC analysis.[1]
4. HPLC Analysis
-
Analyze the redissolved desulfo-glucosinolate sample using a reversed-phase C18 column.[1]
-
Perform detection and quantification at 229 nm using a UV or Photodiode Array (PDA) detector.[1]
-
Quantification is achieved by comparing retention times and UV spectra with known standards and using response factors relative to the internal standard.[1]
Protocol 2: Isolation of Intact this compound
This protocol focuses on purifying this compound in its native, intact form, omitting the desulfation step. This is suitable for applications requiring the pure compound for biological assays or as a standard. Macroporous anion-exchange resins are effective for this purpose.[10]
1. Materials and Reagents
-
Plant material rich in this compound (e.g., Brassica napus seeds)
-
Defatting solvent (e.g., hexane)
-
Extraction solvent: 60/40 (v/v) water/ethanol solution[10]
-
Strongly basic macroporous anion-exchange resin (e.g., PA312LOH)[10]
-
Elution solvent: Sodium chloride (NaCl) solution (e.g., 1 M)[10]
-
Regeneration solution: Sodium hydroxide (NaOH) solution[10]
2. Sample Preparation and Extraction
-
If using seeds, first defat the ground material by extraction with hexane.[11]
-
Perform a solid/liquid extraction on the defatted meal using a water/ethanol solution (60/40, v/v) at 40 °C with stirring for approximately 8-10 minutes to recover intact glucosinolates.[10]
-
Separate the liquid extract, which will be rich in glucosinolates and other water-soluble compounds like proteins.[10]
3. Purification by Anion-Exchange Chromatography
-
Pack a chromatography column with the strongly basic anion-exchange resin.
-
Equilibrate the column with the appropriate buffer.
-
Load the crude aqueous extract onto the column. Glucosinolates will be adsorbed by the resin.[10]
-
Wash the column to remove non-anionic impurities.
-
Elute the intact glucosinolates using a salt solution (e.g., 1 M NaCl). The salt ions compete with the glucosinolates for binding sites on the resin, causing them to elute.[10]
-
Collect the fractions containing this compound. The purity of fractions can be monitored by HPLC.
-
The eluted solution will contain a high concentration of salt, which can be removed by techniques such as nanofiltration or dialysis.[12]
-
The purified this compound solution can then be lyophilized to obtain a solid powder.
Data Presentation
Table 1: Summary of Conditions for this compound Extraction for Quantitative Analysis
| Parameter | Value/Condition | Reference |
| Sample Preparation | ||
| Sample Weight | 50 - 100 mg (dry weight) | [1] |
| Pre-treatment | Freeze-drying and grinding | [1] |
| Extraction | ||
| Solvent | 70% Methanol in water | [1] |
| Temperature | 75 °C | [7][8] |
| Duration | 10 - 20 minutes | [8][9] |
| Purification | ||
| Resin | DEAE-Sephadex A-25 | [1] |
| Key Step | Enzymatic desulfation | [1] |
| Analysis | ||
| Technique | HPLC-UV/PDA | [1] |
| Column | Reversed-phase C18 | [1] |
| Detection Wavelength | 229 nm | [1] |
Table 2: Summary of Conditions for Isolation of Intact this compound
| Parameter | Value/Condition | Reference |
| Sample Preparation | ||
| Pre-treatment | Defatting with hexane (for seeds) | [11] |
| Extraction | ||
| Solvent | 60/40 (v/v) water/ethanol | [10] |
| Temperature | 40 °C | [10] |
| Purification | ||
| Resin | Strongly basic anion-exchange resin | [10] |
| Elution | 1 M NaCl solution | [10] |
| Desalting | Nanofiltration | [12] |
| Final Product | ||
| Form | Lyophilized powder of intact this compound | [1] |
Mandatory Visualization
References
- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H21NO10S2 | CID 9548636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Hydrolysis of Gluconapoleiferin using Myrosinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconapoleiferin is a glucosinolate found in various Brassicaceae species. Upon enzymatic hydrolysis by myrosinase (a β-thioglucosidase), it yields glucose and an unstable aglycone, which subsequently rearranges to form isothiocyanates, nitriles, or other products depending on the reaction conditions.[1][2][3] The primary isothiocyanate derived from this compound is presumed to be napoleiferin. Isothiocyanates are a class of compounds with significant interest in drug discovery due to their potential anti-inflammatory, antioxidant, and anticancer properties.[4][5][6]
These bioactive properties are often attributed to the modulation of key cellular signaling pathways, including the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[7][8][9][10] This document provides detailed protocols for the enzymatic hydrolysis of this compound and the analysis of its hydrolysis products, along with an overview of the potential signaling pathways involved, to support research and development in this area.
Data Presentation
Table 1: Representative Michaelis-Menten Kinetic Parameters for Myrosinase with an Alkenyl Glucosinolate (Sinigrin) Substrate
| Parameter | Value | Conditions | Reference |
| Km (Michaelis constant) | 0.1 - 0.5 mM | pH 6.5, 37°C | [11] |
| Vmax (Maximum reaction velocity) | Varies with enzyme purity and concentration | pH 6.5, 37°C | [11] |
| Optimal pH | 6.0 - 7.0 | 37°C | [11] |
| Optimal Temperature | 30 - 50°C | pH 6.5 | [11] |
Table 2: Representative HPLC Parameters for Analysis of Glucosinolate Hydrolysis Products
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 3 µm) |
| Mobile Phase | Acetonitrile-water gradient |
| Flow Rate | 0.75 mL/min |
| Detection Wavelength | 229 nm |
| Column Temperature | 40°C |
| Reference | [12] |
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis of this compound
This protocol is a general method adapted from procedures for other glucosinolates and should be optimized for this compound.[11][13]
Materials:
-
This compound (substrate)
-
Myrosinase (e.g., from Sinapis alba - white mustard seed)
-
Phosphate buffer (0.1 M, pH 6.5)
-
Reaction vials
-
Water bath or incubator
-
HPLC-grade acetonitrile and water
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in phosphate buffer. The final concentration in the reaction will need to be optimized, but a starting range of 0.1 to 1.0 mM is recommended.
-
Enzyme Preparation: Prepare a stock solution of myrosinase in cold phosphate buffer. The optimal enzyme concentration will depend on the specific activity of the enzyme preparation and should be determined empirically.
-
Reaction Setup: In a reaction vial, combine the phosphate buffer and the this compound stock solution to the desired final volume and concentration.
-
Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in a water bath.[11]
-
Initiation of Reaction: Initiate the hydrolysis by adding the myrosinase solution to the reaction vial. Mix gently by inverting the tube.
-
Incubation: Incubate the reaction at the optimal temperature for a predetermined time. Time-course experiments should be conducted to determine the optimal reaction time for maximal product yield.
-
Reaction Termination: Terminate the reaction by adding an equal volume of acetonitrile to the reaction mixture. This will precipitate the enzyme.
-
Sample Preparation for Analysis:
-
Vortex the terminated reaction mixture.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis: Analyze the filtrate by HPLC to identify and quantify the hydrolysis products.
Protocol 2: HPLC Analysis of this compound Hydrolysis Products
This protocol provides a general method for the separation and quantification of glucosinolates and their isothiocyanate hydrolysis products.[12][13][14]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column is recommended.[12]
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A) is typically used. A starting gradient could be:
-
0-2 min: 5% B
-
2-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B
-
12-15 min: 95-5% B (linear gradient)
-
15-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.75 mL/min.[12]
-
Detection: UV detection at 229 nm is suitable for both glucosinolates and isothiocyanates.[12]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 40°C.[12]
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and, if available, its corresponding isothiocyanate (napoleiferin) at known concentrations in the mobile phase starting conditions.
-
Calibration Curve: Inject the standards to generate a calibration curve of peak area versus concentration for each compound.
-
Sample Injection: Inject the prepared samples from the enzymatic hydrolysis reaction.
-
Data Analysis: Identify the peaks corresponding to this compound and its hydrolysis products based on their retention times compared to the standards. Quantify the amount of each compound using the calibration curves.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the enzymatic hydrolysis of this compound.
Caption: Proposed signaling pathways of this compound hydrolysis products.
References
- 1. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodandnutritionjournal.org [foodandnutritionjournal.org]
- 5. Beneficial Health Effects of Glucosinolates-Derived Isothiocyanates on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Allyl isothiocyanate attenuates oxidative stress and inflammation by modulating Nrf2/HO-1 and NF-κB pathways in traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? | MDPI [mdpi.com]
- 10. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and In Vitro Evaluation of Gluconapoleiferin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gluconapoleiferin is a naturally occurring hydroxy-alkenyl glucosinolate found in Brassica species.[1] Glucosinolates (GSLs) and their hydrolysis products, particularly isothiocyanates (ITCs), are of significant interest in drug discovery due to their potential anti-cancer, anti-inflammatory, and antioxidant properties.[2][3] Intact GSLs serve as stable precursors to bioactive ITCs, which are typically formed upon enzymatic hydrolysis by myrosinase.[4][5] The chemical synthesis of this compound is essential for producing pure standards for in vitro studies to elucidate its biological mechanisms and therapeutic potential. These application notes provide a detailed protocol for the chemical synthesis of this compound based on established methods for glucosinolate synthesis and outline standard in vitro assays for evaluating its biological activity.
Chemical Synthesis of this compound
The synthesis of glucosinolates is a multi-step process that involves the construction of the core thiohydroximate structure, followed by glycosylation and sulfation.[2][6] The "aldoxime pathway" is a well-established method for this purpose.[2] This protocol describes a representative synthesis of this compound.
Overall Synthesis Workflow
The synthesis proceeds through three main stages:
-
Formation of the Thiohydroximate Intermediate : The precursor aldoxime is converted to a hydroximoyl chloride and then reacted with a protected 1-thio-β-D-glucopyranose.
-
Sulfation : The hydroxyl group of the thiohydroximate is sulfated using a suitable sulfating agent.
-
Deprotection : The acetyl protecting groups on the glucose moiety are removed to yield the final product, this compound.
Caption: General workflow for the chemical synthesis of this compound.
Experimental Protocol: Synthesis via the Aldoxime Pathway
This protocol is a representative method adapted from general glucosinolate syntheses.[2][6] Researchers should perform appropriate characterization (NMR, MS) to confirm the structure and purity of intermediates and the final product.
Materials and Reagents:
-
(E/Z)-2-Hydroxy-4-pentenal oxime (precursor)
-
N-Chlorosuccinimide (NCS)
-
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose
-
Triethylamine (TEA) or other suitable organic base
-
Sulfur trioxide pyridine complex
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Pyridine, Methanol)
-
Saturated methanolic ammonia
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Hydroximoyl Chloride:
-
Dissolve the precursor aldoxime in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add NCS portion-wise while stirring and maintaining the temperature at 0°C.
-
Monitor the reaction by TLC. Upon completion, the transient hydroximoyl chloride is typically used immediately in the next step without purification.[6]
-
-
Condensation with Thio-glucose:
-
In a separate flask, dissolve 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose in anhydrous DCM.
-
Add triethylamine to the thio-glucose solution.
-
Slowly add the freshly prepared hydroximoyl chloride solution to the thio-glucose solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting protected desulfo-Gluconapoleiferin by silica gel column chromatography.
-
-
Sulfation:
-
Dissolve the purified desulfo-intermediate in anhydrous pyridine.
-
Add sulfur trioxide pyridine complex and stir the mixture at room temperature for 12-24 hours.
-
Quench the reaction by slowly adding crushed ice.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted starting material.
-
The protected this compound salt typically remains in the aqueous layer, which can be purified using ion-exchange chromatography or used directly after solvent removal.
-
-
Deprotection:
-
Dissolve the protected this compound in saturated methanolic ammonia.
-
Stir the solution at room temperature for 4-6 hours until deacetylation is complete (monitor by TLC or LC-MS).
-
Concentrate the solution under reduced pressure.
-
Purify the final product, this compound, using reverse-phase chromatography or crystallization to yield the desired salt (e.g., potassium salt).
-
Illustrative Data for Synthesis
The following table provides typical, illustrative data for the synthesis of glucosinolates. Actual results may vary and require optimization.
| Reaction Step | Key Reagents | Typical Conditions | Expected Yield (%) | Target Purity (%) |
| Chlorination/Condensation | NCS, Protected Thio-glucose, TEA | DCM, 0°C to RT, 12h | 60 - 75% | >95% (after chromatography) |
| Sulfation | SO₃-Pyridine Complex | Pyridine, RT, 12-24h | 70 - 85% | >90% (crude salt) |
| Deprotection | Methanolic Ammonia | Methanol, RT, 4-6h | 85 - 95% | >98% (after purification) |
Protocols for In Vitro Studies
For in vitro studies, this compound can be tested directly, or it can be hydrolyzed by myrosinase to produce its corresponding isothiocyanate, 2-hydroxy-4-pentenyl isothiocyanate, which is often the primary bioactive compound.[2][5]
General Workflow for In Vitro Bioactivity Screening
Caption: A typical experimental workflow for in vitro cell-based assays.
Protocol: Anti-proliferative Activity (MTT Assay)
This assay measures cell viability and proliferation.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (or its ITC) in the cell culture medium. Replace the old medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Anti-inflammatory Activity (Nitric Oxide Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3]
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or its ITC) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Collect 50 µL of the supernatant from each well and transfer to a new plate. Add 50 µL of Griess Reagent A, incubate for 10 minutes, then add 50 µL of Griess Reagent B.
-
Measurement: Read the absorbance at 540 nm.
-
Analysis: Use a sodium nitrite standard curve to quantify NO concentration. Calculate the percentage of NO inhibition compared to the LPS-only control.
Relevant Signaling Pathways
The biological activities of glucosinolate hydrolysis products are often mediated by their interaction with key cellular signaling pathways.
Nrf2 Antioxidant Response Pathway
Isothiocyanates are potent activators of the Nrf2 pathway, a primary regulator of cellular antioxidant defenses.[5]
Caption: Activation of the Nrf2 antioxidant pathway by isothiocyanates.
NF-κB Inflammatory Pathway
Isothiocyanates can inhibit the pro-inflammatory NF-κB pathway, contributing to their anti-inflammatory effects.[5]
Caption: Inhibition of the NF-κB inflammatory pathway by isothiocyanates.
References
- 1. This compound | C12H21NO10S2 | CID 9548636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Glucosinolate and Its Enzymatic Product in Moringa oleifera (Lam.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glucosinolates: The synthetic approach [comptes-rendus.academie-sciences.fr]
Application Note & Protocol: Development of a Stable Isotope-Labeled Internal Standard for the Quantitative Analysis of Gluconapoleiferin by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for the development and application of a stable isotope-labeled internal standard for Gluconapoleiferin, a glucosinolate found in Brassica species. Accurate quantification of this compound in complex biological matrices is crucial for agricultural research, food science, and metabolomics. The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects and other sources of variability in mass spectrometry-based analyses.[1] This application note details a hypothetical chemical synthesis for [¹³C₆]-Gluconapoleiferin, a protocol for its characterization, and a validated LC-MS/MS method for the quantification of this compound in plant extracts.
Introduction
This compound (also known as 2-hydroxy-4-pentenyl glucosinolate) is a secondary metabolite belonging to the glucosinolate family, commonly found in cruciferous vegetables such as broccoli, cabbage, and swede.[2][3] Glucosinolates and their hydrolysis products are of significant interest due to their roles in plant defense and their potential effects on human health. Accurate and precise quantification of specific glucosinolates like this compound is essential for understanding their biological functions and for quality control in food production.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of glucosinolates due to its high sensitivity and selectivity.[4][5][6][7] However, complex sample matrices can lead to ion suppression or enhancement, affecting the accuracy of quantification.[1] The most effective way to mitigate these matrix effects is through the use of a stable isotope-labeled internal standard (SIL-IS).[1] An ideal SIL-IS has the same chemical and physical properties as the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, but is distinguishable by its mass.[8][9]
This application note outlines a comprehensive workflow for the development of a [¹³C₆]-Gluconapoleiferin internal standard and its use in a quantitative LC-MS/MS assay.
Part 1: Synthesis of [¹³C₆]-Gluconapoleiferin Internal Standard
The chemical synthesis of glucosinolates is a multi-step process.[10][11][12] The following is a proposed synthetic route for [¹³C₆]-Gluconapoleiferin, based on established methods for glucosinolate synthesis. The key strategy is to incorporate the stable isotope label into the glucose moiety of the molecule.
Diagram: Synthetic Pathway for [¹³C₆]-Gluconapoleiferin
Caption: Proposed synthetic pathway for [¹³C₆]-Gluconapoleiferin.
Experimental Protocol: Synthesis of [¹³C₆]-Gluconapoleiferin
1. Synthesis of [¹³C₆]-Tetra-O-acetyl-1-thio-β-D-glucopyranose:
-
This labeled precursor can be synthesized from commercially available [¹³C₆]-D-glucose following established procedures. This typically involves per-acetylation of the glucose, followed by conversion to the glycosyl bromide, and subsequent reaction with a sulfur nucleophile to introduce the thiol group.
2. Synthesis of the 3-Hydroxyhex-5-enaldoxime Aglycone Precursor:
-
This multi-step synthesis starts from a suitable precursor like pent-4-en-2-one. The synthesis involves chain extension and introduction of the hydroxyl and aldoxime functionalities.
3. Coupling of the Labeled Thioglucose and Aglycone Precursor:
-
The [¹³C₆]-Tetra-O-acetyl-1-thio-β-D-glucopyranose is coupled with the 3-hydroxyhex-5-enaldoxime. This reaction is a key step in forming the core structure of the glucosinolate.
4. Sulfation and Deprotection:
-
The coupled product is then sulfated, typically using a sulfur trioxide-pyridine complex.
-
Finally, the acetyl protecting groups on the glucose moiety are removed under basic conditions (e.g., with sodium methoxide in methanol) to yield the final product, [¹³C₆]-Gluconapoleiferin.
5. Purification and Characterization:
-
The final product should be purified using techniques such as preparative HPLC.
-
The structure and isotopic enrichment of [¹³C₆]-Gluconapoleiferin must be confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
| Parameter | Expected Value |
| Molecular Formula | ¹³C₆C₆H₂₁NO₁₀S₂ |
| Monoisotopic Mass | 409.0809 Da |
| Mass Shift from Unlabeled | +6 Da |
| Isotopic Purity | >98% |
Table 1: Expected properties of the synthesized [¹³C₆]-Gluconapoleiferin.
Part 2: Quantitative Analysis of this compound by LC-MS/MS
This section provides a detailed protocol for the extraction of this compound from plant material and its subsequent quantification using an LC-MS/MS method with the newly synthesized [¹³C₆]-Gluconapoleiferin as an internal standard.
Diagram: LC-MS/MS Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
1. Sample Preparation:
-
Weigh 100 mg of lyophilized and ground plant tissue into a 2 mL microcentrifuge tube.
-
Add a known amount of [¹³C₆]-Gluconapoleiferin internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
-
Add 1 mL of 70% methanol pre-heated to 70°C.
-
Vortex thoroughly and incubate at 70°C for 10 minutes to inactivate myrosinase.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm PTFE filter into an HPLC vial.
2. LC-MS/MS Method:
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for instrument |
Table 2: Recommended LC-MS/MS parameters.
3. MRM Transitions:
Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Glucosinolates characteristically lose the sulfate group ([SO₃]⁻, 80 Da) and the entire sulfated glucose moiety ([C₆H₁₁O₈S₂]⁻, 259 Da) upon collision-induced dissociation. A common fragment ion for all glucosinolates is HSO₄⁻ at m/z 97.[7]
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 402.1 | 97.0 (Quantifier) | 35 |
| 402.1 | 259.0 (Qualifier) | 25 | |
| [¹³C₆]-Gluconapoleiferin (IS) | 408.1 | 97.0 (Quantifier) | 35 |
| 408.1 | 265.0 (Qualifier) | 25 |
Table 3: Proposed MRM transitions for this compound and its internal standard.
4. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of unlabeled this compound and a constant concentration of the [¹³C₆]-Gluconapoleiferin internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
The concentration of this compound in the samples can then be determined from this calibration curve.
Conclusion
This application note provides a detailed framework for the synthesis of a [¹³C₆]-Gluconapoleiferin stable isotope-labeled internal standard and its application in a robust LC-MS/MS method for the accurate quantification of this compound. The use of this internal standard is critical for overcoming matrix effects and ensuring high-quality, reproducible data in studies involving complex biological samples. The provided protocols can be adapted and optimized by researchers for their specific instrumentation and experimental needs.
References
- 1. Glucosinolate diversity in seven field-collected Brassicaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H21NO10S2 | CID 9548636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 7. mdpi.com [mdpi.com]
- 8. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 9. Diversified glucosinolate metabolism: biosynthesis of hydrogen cyanide and of the hydroxynitrile glucoside alliarinoside in relation to sinigrin metabolism in Alliaria petiolata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucosinolates: The synthetic approach [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols: Cell Culture Applications of Gluconapoleiferin Hydrolysis Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconapoleiferin is a glucosinolate found in Brassicaceae vegetables. Like other glucosinolates, it is biologically inactive in its native form. Upon hydrolysis by the enzyme myrosinase, which occurs when plant cells are damaged, this compound is converted into biologically active compounds. While research on the specific hydrolysis products of this compound is limited, based on its structure as a 2-hydroxy-4-pentenyl glucosinolate, its hydrolysis is expected to yield a corresponding isothiocyanate. Due to the hydroxyl group in its side chain, this isothiocyanate is likely to undergo spontaneous cyclization to form an oxazolidine-2-thione, similar to the conversion of progoitrin to goitrin.
These hydrolysis products, particularly isothiocyanates, are of significant interest in cell culture applications and drug development due to their potential anticancer, anti-inflammatory, and antioxidant properties. This document provides detailed application notes and protocols for studying the effects of this compound hydrolysis products and related compounds in cell culture. Given the limited direct data on this compound's specific hydrolysis products, this guide incorporates data from well-studied, structurally related isothiocyanates such as phenethyl isothiocyanate (PEITC), benzyl isothiocyanate (BITC), and sulforaphane, as well as the related cyclized product, goitrin.
Data Presentation: In Vitro Efficacy of Glucosinolate Hydrolysis Products
The following tables summarize the cytotoxic and biological activities of various isothiocyanates and related compounds in different cancer cell lines. This data provides a reference for the expected potency of this compound hydrolysis products.
Table 1: Cytotoxicity of Isothiocyanates in Human Cancer Cell Lines (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Phenethyl Isothiocyanate (PEITC) | MIAPaca2 | Pancreatic | ~7 | Not Specified | [1] |
| Phenethyl Isothiocyanate (PEITC) | MCF7 | Breast (ER+) | 1.6 ± 0.1 | 144 | [2] |
| Phenethyl Isothiocyanate (PEITC) | H3396 | Breast (ER+) | 2.3 ± 0.2 | 144 | [2] |
| Benzyl Isothiocyanate (BITC) | L9981 | Lung (Non-small cell) | 5.0 | Not Specified | [3] |
| Phenethyl Isothiocyanate (PEITC) | L9981 | Lung (Non-small cell) | 9.7 | Not Specified | [3] |
| Allyl Isothiocyanate (AITC) | HeLa | Cervical | 10 | 16 | [4][5] |
| Benzyl Isothiocyanate (BITC) | HeLa | Cervical | 2.5 | 16 | [4][5] |
| Phenethyl Isothiocyanate (PEITC) | HeLa | Cervical | 2.5 | 16 | [4][5] |
| Sulforaphane | HepG2 | Liver | 33.8 | 72 | [6] |
Table 2: Apoptosis Induction by Isothiocyanates in Human Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | Duration (h) | Apoptotic Cells (%) (Early + Late) | Reference |
| Sulforaphene | HepG2 | 33.8 | 24 | 4.12 | [6] |
| Sulforaphene | HepG2 | 33.8 | 48 | 29.53 | [6] |
| Sulforaphene | HepG2 | 33.8 | 72 | 49.06 | [6] |
| Phenethyl Isothiocyanate (PEITC) | hCSCs (HeLa derived) | 15 | 5 | 5.76 (untreated with TRAIL) | [7] |
| Phenethyl Isothiocyanate (PEITC) | hCSCs (HeLa derived) | 15 | 5 | 6.42 (treated with TRAIL) | [7] |
Signaling Pathway Modulation
Glucosinolate hydrolysis products are known to modulate key signaling pathways involved in cancer cell survival, proliferation, and stress response, primarily the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Many isothiocyanates are potent activators of the Nrf2 pathway, which is a key mechanism of their chemopreventive effects.
Caption: Nrf2 activation by isothiocyanates.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Several isothiocyanates have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory and pro-apoptotic effects.
Caption: NF-κB inhibition by isothiocyanates.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrolysis Products
Objective: To hydrolyze this compound to its bioactive hydrolysis products for cell culture experiments.
Materials:
-
This compound isolate
-
Myrosinase enzyme (e.g., from white mustard seeds, Sinapis alba)
-
Phosphate buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a stock solution of this compound in sterile PBS.
-
Prepare a stock solution of myrosinase in sterile PBS.
-
In a sterile microcentrifuge tube, mix the this compound solution with the myrosinase solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubate the reaction mixture at 37°C for 2-4 hours to allow for complete hydrolysis.
-
After incubation, sterile-filter the solution through a 0.22 µm filter to remove the enzyme.
-
The resulting solution contains the this compound hydrolysis products and can be used for cell culture experiments. It is recommended to determine the concentration of the active compound (isothiocyanate or its cyclized product) using analytical methods such as HPLC-MS.
-
Prepare serial dilutions of the hydrolysis product solution in cell culture medium for treating cells.
Caption: Workflow for preparing hydrolysis products.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound hydrolysis products on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound hydrolysis product solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound hydrolysis product in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3][8][9][10][11]
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound hydrolysis products.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound hydrolysis product solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the hydrolysis product (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[5][12][13]
Protocol 4: Nrf2 Activation Assay
Objective: To measure the activation of the Nrf2 signaling pathway in response to treatment with this compound hydrolysis products.
Materials:
-
Cell line of interest (e.g., HepG2)
-
This compound hydrolysis product solution
-
Nrf2 Transcription Factor Assay Kit (colorimetric or chemiluminescent)
-
Nuclear extraction kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Seed cells in a culture dish and treat with the hydrolysis product for a specified time (e.g., 4-6 hours).
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
Perform the Nrf2 transcription factor assay according to the manufacturer's instructions. This typically involves incubating the nuclear extracts in a 96-well plate coated with an oligonucleotide containing the Nrf2 consensus binding site.
-
The bound Nrf2 is then detected using a specific primary antibody followed by a HRP-conjugated secondary antibody and a colorimetric or chemiluminescent substrate.
-
Measure the absorbance or luminescence using a microplate reader.
-
Express the results as fold activation of Nrf2 compared to the untreated control.
Protocol 5: NF-κB Inhibition Assay
Objective: To determine the inhibitory effect of this compound hydrolysis products on the NF-κB signaling pathway.
Materials:
-
Cell line with a stable NF-κB reporter system (e.g., HEK293-NF-κB-luc) or a relevant cell line for Western blot analysis (e.g., RAW 264.7 macrophages)
-
This compound hydrolysis product solution
-
NF-κB activating agent (e.g., TNF-α or LPS)
-
Luciferase assay system (for reporter cell lines)
-
Antibodies for Western blot (anti-p65, anti-phospho-IκBα, anti-IκBα)
-
Nuclear and cytoplasmic extraction kits
Procedure (Reporter Assay):
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the hydrolysis product for 1-2 hours.
-
Stimulate the cells with an NF-κB activating agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Calculate the percentage of NF-κB inhibition for each concentration relative to the stimulated control.[14][15]
Procedure (Western Blot):
-
Seed cells and pre-treat with the hydrolysis product.
-
Stimulate with an NF-κB activating agent for a short period (e.g., 15-30 minutes).
-
Prepare whole-cell lysates or nuclear/cytoplasmic extracts.
-
Perform Western blot analysis to assess the phosphorylation and degradation of IκBα in the cytoplasm and the nuclear translocation of the p65 subunit of NF-κB. A decrease in IκBα phosphorylation/degradation and p65 nuclear translocation indicates inhibition of the NF-κB pathway.[16][17]
Conclusion
The hydrolysis products of this compound hold promise for further investigation as potential therapeutic agents, particularly in the context of cancer and inflammatory diseases. The protocols and data presented in this document provide a comprehensive guide for researchers to explore the cell culture applications of these and related glucosinolate hydrolysis products. While specific data for this compound's derivatives are still emerging, the methodologies and comparative data provided herein offer a solid foundation for initiating such studies. It is recommended that initial experiments focus on confirming the identity of the primary hydrolysis products of this compound and then proceeding with the detailed cellular assays outlined in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Excess iodine induces apoptosis in the thyroid of goitrogen-pretreated rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell necrosis and apoptosis are differentially regulated during goitre development and iodine-induced involution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Iodine-131 induces apoptosis in HTori-3 human thyrocyte cell line and G2/M phase arrest in a p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msjonline.org [msjonline.org]
- 9. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. The Role of Glucosinolate Hydrolysis Products from Brassica Vegetable Consumption in Inducing Antioxidant Activity and Reducing Cancer Incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Gluconapin as a Biomarker of Cruciferous Vegetable Consumption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconapin (3-butenyl glucosinolate) is a secondary metabolite found in a variety of cruciferous vegetables, particularly those of the Brassica genus. Upon consumption and subsequent hydrolysis, gluconapin is converted to 3-butenyl isothiocyanate (BITC), which is then metabolized in the body and excreted in the urine primarily as a mercapturic acid conjugate (3-butenyl isothiocyanate-N-acetylcysteine). The presence and quantity of this metabolite in urine can serve as a specific and reliable biomarker for the intake of gluconapin-containing cruciferous vegetables. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of gluconapin as a dietary biomarker.
Data Presentation
The concentration of gluconapin varies significantly among different cruciferous vegetables. The following table summarizes the reported concentrations of gluconapin in various raw vegetables. It is important to note that cooking methods can significantly impact the final amount of isothiocyanates available for absorption.
| Vegetable | Plant Part | Gluconapin Concentration (µmol/g dry weight) |
| Brussels Sprouts (B. oleracea) | 6.8 | |
| Broccoli (B. oleracea) | Seeds | 3.74 |
| Turnip (Brassica rapa) | Root | 0.2 - 2.5 |
| Rutabaga (Brassica napus) | Root | 1.5 - 6.0 |
| Chinese Cabbage (Brassica rapa) | Leaf | 0.1 - 1.2 |
Metabolism and Signaling Pathways
Upon ingestion of cruciferous vegetables, gluconapin is hydrolyzed by the enzyme myrosinase, which is released upon chewing or chopping the plant material. This hydrolysis yields 3-butenyl isothiocyanate (BITC). In the absence of active plant myrosinase (e.g., in cooked vegetables), gut microbiota can also facilitate this conversion. The resulting BITC is then absorbed and undergoes detoxification via the mercapturic acid pathway. This involves conjugation with glutathione (GSH), followed by enzymatic cleavage to a cysteine conjugate, and finally N-acetylation to form the urinary metabolite, 3-butenyl isothiocyanate-N-acetylcysteine.
Experimental Protocols
Protocol 1: Extraction of Gluconapin from Cruciferous Vegetables
This protocol describes the extraction of intact gluconapin from plant tissue for quantification.
Materials:
-
Cruciferous vegetable sample
-
Liquid nitrogen
-
Freeze-dryer (optional)
-
70% Methanol, pre-heated to 70°C
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Immediately flash-freeze the fresh vegetable sample in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Alternatively, freeze-dry the sample and then grind to a powder.
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of pre-heated 70% methanol. The hot methanol serves to inactivate the myrosinase enzyme.
-
Vortex the tube vigorously for 1 minute.
-
Incubate the sample at 70°C for 20 minutes, with intermittent vortexing.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted gluconapin.
-
The supernatant can be directly analyzed by LC-MS/MS or stored at -80°C.
Protocol 2: Quantification of 3-Butenyl Isothiocyanate-N-acetylcysteine in Human Urine by LC-MS/MS
This protocol outlines the analysis of the primary urinary metabolite of gluconapin.
Materials:
-
Human urine sample (24-hour collection recommended for quantitative studies)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Internal standard (e.g., d3-allyl isothiocyanate mercapturic acid)
-
0.22 µm syringe filters
-
Autosampler vials
Procedure:
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex the urine sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 450 µL of urine.
-
Add 50 µL of internal standard solution.
-
Add 500 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (Proposed):
-
Analyte: 3-Butenyl isothiocyanate-N-acetylcysteine (Precursor ion: m/z ~277)
-
Quantifier: m/z 277 -> 148 (loss of N-acetylcysteine)
-
Qualifier: m/z 277 -> 114 (isothiocyanate fragment)
-
-
Internal Standard: (adjust based on the specific standard used)
-
Quantification: A calibration curve should be prepared using synthesized 3-butenyl isothiocyanate-N-acetylcysteine standard in a matrix of pooled urine from individuals on a cruciferous-free diet. The concentration of the metabolite in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow
Pharmacokinetic Profile
While specific pharmacokinetic data for 3-butenyl isothiocyanate in humans is limited, studies on analogous isothiocyanates provide a general profile. Following the consumption of cruciferous vegetables, the urinary excretion of isothiocyanate metabolites typically peaks between 3 and 6 hours. The elimination half-life is generally in the range of 2-4 hours. The bioavailability of isothiocyanates is significantly higher from raw vegetables compared to cooked vegetables due to the heat inactivation of myrosinase.
Dose-Response Relationship
A clear dose-response relationship has been established between the intake of cruciferous vegetables and the urinary excretion of total isothiocyanates. While specific data for gluconapin is still emerging, it is expected that a higher intake of gluconapin-rich vegetables will result in a proportionally higher concentration of 3-butenyl isothiocyanate-N-acetylcysteine in the urine. For quantitative assessment, it is recommended to establish a baseline by having subjects avoid all cruciferous vegetables for at least 48 hours prior to the study period.
Conclusion
The quantification of urinary 3-butenyl isothiocyanate-N-acetylcysteine is a robust and specific method for assessing the intake of gluconapin-containing cruciferous vegetables. The protocols and information provided herein offer a framework for researchers to utilize this biomarker in nutritional studies, clinical trials, and drug development programs where monitoring dietary intake of these vegetables is of interest. Further studies are warranted to establish a more precise quantitative relationship between gluconapin intake and its urinary metabolite excretion.
protocol for desulfation of Gluconapoleiferin for analysis
Application Notes & Protocols
Topic: Protocol for the Desulfation of Gluconapoleiferin for Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a glucosinolate, a class of natural plant compounds that are precursors to biologically active isothiocyanates. For accurate identification and quantification using techniques like High-Performance Liquid Chromatography (HPLC), the sulfate group of the glucosinolate must be removed. This process, known as desulfation, is typically achieved enzymatically using a sulfatase. The resulting desulfoglucosinolates are more amenable to chromatographic separation. This document provides a detailed protocol for the desulfation of this compound for analytical purposes.
Experimental Protocols
Extraction of Glucosinolates
This protocol outlines the extraction of intact glucosinolates from plant material.
Materials:
-
Plant tissue (e.g., seeds, leaves)
-
70% Methanol, pre-heated to 75°C
-
Internal standard solution (e.g., 5 mmol/L sinigrin monohydrate)
-
Centrifuge tubes (15 mL)
-
Water bath or heating block at 75°C
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 200 mg of finely ground plant tissue into a 15 mL centrifuge tube.
-
Pre-heat the tube at 75°C for 1 minute to deactivate endogenous myrosinase enzyme.[1]
-
Add 5 mL of pre-heated 70% methanol to the tube.
-
Vortex the mixture for 30 seconds.
-
Add a known amount of internal standard (e.g., 200 µL of 5 mmol/L sinigrin).
-
Incubate the tube in a 75°C water bath for 20 minutes, with occasional vortexing.[2]
-
Allow the tube to cool to room temperature.
-
Adjust the volume back to the initial level with 70% methanol to account for evaporation.
-
Centrifuge the sample at 5000 rpm for 15 minutes.[2]
-
Carefully collect the supernatant containing the glucosinolates for the desulfation step.
On-Column Desulfation of this compound
This protocol describes the purification and enzymatic desulfation of the extracted glucosinolates using an ion-exchange column.[3][4]
Materials:
-
Glucosinolate extract (from Protocol 1)
-
DEAE-Sephadex A-25 or similar anion exchange resin
-
Purified arylsulfatase (from Helix pomatia, Type H-1) solution (e.g., 0.5 U/mL in water)[1]
-
Sodium acetate buffer (20 mM, pH 5.5)
-
Ultrapure water
-
Empty chromatography columns or SPE cartridges
Procedure:
-
Prepare a small ion-exchange column by packing a Pasteur pipette or a small SPE cartridge with DEAE-Sephadex A-25 resin (approximately 0.5 mL of resin slurry).
-
Equilibrate the column by washing with 2 mL of ultrapure water followed by 2 mL of 20 mM sodium acetate buffer (pH 5.5).
-
Load the glucosinolate extract from Protocol 1 onto the column. The negatively charged sulfate groups of the glucosinolates will bind to the anion exchange resin.
-
Wash the column with 2 mL of 20 mM sodium acetate buffer (pH 5.5) to remove impurities.[1]
-
Carefully add 75 µL of the purified sulfatase solution to the top of the resin bed.[1]
-
Incubate the column at room temperature overnight (approximately 12-16 hours) to allow for complete desulfation.[2]
-
Elute the desulfoglucosinolates from the column by adding two successive 1 mL volumes of ultrapure water.[1]
-
Collect the eluate, which now contains the desulfated this compound, for HPLC analysis.
-
The collected eluate can be filtered through a 0.22 µm syringe filter before injection into the HPLC system.
Data Presentation
The following table summarizes key quantitative parameters for the desulfation protocol.
| Parameter | Value | Reference(s) |
| Extraction | ||
| Plant Tissue Amount | ~200 mg | [2] |
| Extraction Solvent | 70% Methanol | [1][2] |
| Extraction Temperature | 75°C | [1][2] |
| Extraction Time | 20 minutes | [2] |
| Desulfation | ||
| Enzyme | Arylsulfatase (Helix pomatia) | [3][5][6] |
| Enzyme Activity Definition | 1 unit hydrolyzes 1.0 µmole of p-nitrocatechol sulfate per hour at pH 5.0 and 37°C | [5] |
| Incubation Temperature | Room Temperature or 37°C | [1][2][7] |
| Incubation Time | Overnight (12-16 hours) | [1][2] |
| pH for Desulfation | 5.0 - 8.0 (Tris or Acetate buffer) | [5][6][7] |
| Analysis | ||
| Detection Wavelength (UV) | 229 nm |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the desulfation of this compound.
Glucosinolate-Myrosinase System
References
- 1. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Sulfatase, from helix pomatia ≥10,000 units/g solid | 9016-17-5 | JAA01617 [biosynth.com]
- 6. Identification of a Sulfatase that Detoxifies Glucosinolates in the Phloem-Feeding Insect Bemisia tabaci and Prefers Indolic Glucosinolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Analytical Identification of Gluconapoleiferin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconapoleiferin is an aliphatic glucosinolate found in various Brassicaceae vegetables, such as turnips and Chinese cabbage.[1] Upon enzymatic hydrolysis by myrosinase, which occurs when the plant tissue is damaged, this compound is converted into its corresponding isothiocyanate. These isothiocyanates are bioactive compounds of significant interest due to their potential chemopreventive and other health-promoting properties.[2] Accurate identification and quantification of this compound and its derivatives are crucial for quality control in the food and supplement industries, as well as for pharmacological and agricultural research.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to identify and quantify this compound and its derivatives: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, it outlines the general biosynthetic and hydrolytic pathways of glucosinolates.
Analytical Techniques
The principal methods for the analysis of this compound and its derivatives involve chromatographic separation coupled with various detection techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation and quantification of glucosinolates.[3] For glucosinolate analysis, a common approach is the analysis of their desulfated forms, which improves chromatographic resolution.[4] Detection is typically performed using a Diode Array Detector (DAD) or a UV detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) offer higher sensitivity and specificity compared to HPLC-UV. This technique is particularly valuable for the identification and quantification of trace amounts of this compound and its derivatives in complex matrices.[5] High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements, aiding in the unambiguous identification of compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of purified glucosinolates and their derivatives.[6] While not typically used for routine quantification in complex mixtures, it is invaluable for confirming the identity of isolated compounds.
Quantitative Data Summary
The concentration of this compound can vary significantly among different Brassicaceae species and even between different parts of the same plant. The following table summarizes the content of this compound found in the seeds of six Brassicaceae species.
| Plant Species | Common Name | This compound Content (μmol/g DW)[7] |
| Raphanus raphanistrum L. | Wild Radish | 6.32 ± 0.74 |
| Raphanus sativus L. | Radish | 3.65 ± 0.05 |
| Brassica oleracea var. capitata L. | Cabbage | ND |
| Brassica oleracea var. botrytis L. | Cauliflower | 17.98 ± 1.05 |
| Brassica rapa L. | Turnip | 7.11 ± 0.68 |
| Eruca sativa L. | Arugula | 8.54 ± 0.28 |
| ND: Not Detected; DW: Dry Weight |
Experimental Protocols
Protocol 1: Extraction and Desulfation of this compound for HPLC Analysis
This protocol is adapted from established methods for glucosinolate extraction and analysis.[4]
1. Materials and Reagents:
-
Freeze-dried and finely ground plant material
-
70% (v/v) Methanol, pre-heated to 75°C
-
Internal Standard (IS) solution (e.g., Sinigrin)
-
DEAE-Sephadex A-25 resin
-
Sodium acetate buffer (0.5 M, pH 5.5)
-
Purified aryl sulfatase (Type H-1 from Helix pomatia)
-
Ultrapure water
2. Extraction Procedure:
-
Weigh approximately 100 mg of the homogenized plant powder into a centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 1 mL of pre-heated 70% methanol.
-
Vortex the mixture for 30 seconds and incubate in a water bath at 75°C for 10 minutes to inactivate myrosinase.
-
Centrifuge the sample at 3,000 x g for 10 minutes.
-
Carefully collect the supernatant containing the glucosinolate extract.
3. Desulfation Procedure:
-
Prepare a small column with DEAE-Sephadex A-25 resin.
-
Wash the column with water.
-
Apply the glucosinolate extract supernatant to the column. The glucosinolates will bind to the resin.
-
Wash the column with sodium acetate buffer.
-
Add 75 µL of purified aryl sulfatase solution to the column and leave it to react overnight at room temperature. This will cleave the sulfate group from the glucosinolates, forming desulfoglucosinolates.
-
Elute the desulfoglucosinolates from the column with ultrapure water.
-
The eluate is now ready for HPLC analysis.
Protocol 2: HPLC Analysis of Desulfo-Gluconapoleiferin
1. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient could be:
-
0-20 min: 5-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-5% B
-
30-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 229 nm.
2. Analysis Procedure:
-
Inject the desulfated sample extract into the HPLC system.
-
Record the chromatogram.
-
Identify the desulfo-gluconapoleiferin peak based on its retention time compared to a standard (if available) or based on previously reported data.
-
Quantify the amount of desulfo-gluconapoleiferin by comparing its peak area to that of the internal standard.
Protocol 3: LC-MS/MS Analysis of Intact this compound
1. LC-MS/MS System and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column suitable for LC-MS analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from other components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Negative ESI is typically used for glucosinolate analysis.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. For HRMS, extract the accurate mass of the deprotonated molecule [M-H]⁻.
2. Analysis Procedure:
-
Inject the crude or purified glucosinolate extract into the LC-MS/MS system.
-
Acquire data in full scan mode to identify the [M-H]⁻ ion of this compound (exact mass: 402.0661 g/mol ).
-
Perform fragmentation (MS/MS) of the parent ion to obtain characteristic product ions for confirmation.
-
For quantification, develop an MRM method using specific parent-to-product ion transitions.
Visualizations
Experimental Workflow for Glucosinolate Analysis
Caption: Experimental workflow for the analysis of this compound.
Glucosinolate Biosynthesis and Hydrolysis Pathway
Caption: General pathway of glucosinolate biosynthesis, hydrolysis, and subsequent cellular signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: ko00966 [genome.jp]
Troubleshooting & Optimization
Technical Support Center: Improving Gluconapoleiferin Extraction from Swede (Brassica napus var. napobrassica)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of gluconapoleiferin from swede.
Troubleshooting Guide: Enhancing this compound Yield
This guide addresses common issues encountered during the extraction process that can lead to lower than expected yields of this compound.
Issue 1: Consistently Low this compound Yield
-
Potential Cause: Inefficient cell wall disruption.
-
Solution: Ensure the swede material (fresh or freeze-dried) is ground to a fine, consistent powder. For fresh tissue, flash-freezing with liquid nitrogen before grinding can improve cell disruption. Increased surface area enhances solvent penetration and extraction efficiency.
-
-
Potential Cause: Myrosinase enzyme activity.
-
Solution: Myrosinase, an enzyme naturally present in swede, degrades glucosinolates upon tissue damage.[1][2][3] To inactivate this enzyme, either perform the extraction with heated solvents (e.g., 70-80% methanol at 75°C for 10 minutes) or use a cold methanol extraction method, as 80% methanol has been shown to inhibit myrosinase activity.[1][2] Blanching or steaming the swede material before extraction can also be an effective pre-treatment.[4]
-
-
Potential Cause: Suboptimal solvent choice.
-
Solution: this compound is a polar molecule. The polarity of the extraction solvent is critical for achieving high yields. Aqueous methanol or ethanol solutions (e.g., 70-80%) are generally effective for extracting glucosinolates.[1][4] Conduct small-scale pilot extractions with solvents of varying polarities to determine the optimal choice for your specific experimental conditions.
-
Issue 2: Inconsistent Yields Between Batches
-
Potential Cause: Variability in plant material.
-
Solution: The concentration of this compound can vary between different swede cultivars and even between different parts of the same plant (e.g., peel vs. flesh).[1] Whenever possible, use a consistent cultivar and plant part for your extractions. If this is not feasible, it is crucial to accurately document the specifics of the plant material used for each batch.
-
-
Potential Cause: Inconsistent extraction parameters.
-
Solution: Strictly control all extraction parameters, including solvent-to-solid ratio, extraction time, and temperature. Minor variations in these parameters can lead to significant differences in yield.
-
Issue 3: Suspected Degradation of this compound During Extraction
-
Potential Cause: Thermal degradation.
-
Solution: While heating is used to inactivate myrosinase, prolonged exposure to high temperatures can lead to the degradation of some glucosinolates.[2] Optimize the heating time and temperature to find a balance between enzyme inactivation and minimizing compound degradation. Consider using a cold extraction method with 80% methanol to avoid heat altogether.[2][5]
-
-
Potential Cause: pH instability.
-
Solution: Drastic changes in pH during extraction can potentially affect the stability of this compound. Maintain a consistent pH throughout the extraction process.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from swede?
A1: Polar solvents are most effective for extracting glucosinolates like this compound. Aqueous methanol (70-80%) is a commonly recommended solvent as it effectively extracts the target compound while also inhibiting the activity of the degradative enzyme myrosinase.[1][4]
Q2: How can I prevent the enzymatic degradation of this compound during extraction?
A2: The key is to inactivate the myrosinase enzyme. This can be achieved by:
-
Heating the extraction solvent (e.g., 70% methanol to 75°C).[6]
-
Using a cold 80% methanol solution, which has been shown to inhibit myrosinase activity.[2]
-
Blanching or steaming the swede material prior to solvent extraction.[4]
-
Freeze-drying the plant material and grinding it into a fine powder to minimize enzyme activity during sample preparation.[6]
Q3: What is a typical yield of this compound from swede?
A3: The yield of this compound can vary significantly depending on the swede cultivar, the part of the plant used, and the extraction method. Studies have reported this compound content in the leaves of different Brassica napus cultivars to be in the range of approximately 0.5 to 2.5 µmol/g of dry weight.[4]
Q4: Can I use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve the yield?
A4: Yes, modern extraction techniques like UAE and MAE can often improve extraction efficiency and reduce extraction times compared to traditional maceration.[7] However, it is important to optimize the parameters for these methods (e.g., power, temperature, and time) to avoid potential degradation of this compound.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound.[8][9] This technique allows for the separation and quantification of individual glucosinolates in a complex mixture.
Data Presentation
Table 1: this compound Content in Leaves of Different Brassica napus Cultivars
| Cultivar | This compound Content (µmol/g Dry Weight) |
| Aristoteles | ~1.5 |
| Mendel | ~2.5 |
| Creed | ~1.0 |
| Bender | ~0.8 |
| Ladoga | ~0.5 |
| Visby | ~0.7 |
Data is estimated from graphical representations in scientific literature and should be considered indicative.[4]
Experimental Protocols
Protocol 1: General Glucosinolate Extraction from Swede
This protocol provides a general method for the extraction of glucosinolates, including this compound, from swede tissue.
-
Sample Preparation:
-
For fresh tissue, weigh and immediately freeze in liquid nitrogen.
-
For dried tissue, freeze-dry the swede material.
-
Grind the frozen or freeze-dried tissue to a fine powder using a mortar and pestle or a grinder.
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered swede into a centrifuge tube.
-
Add 1 mL of 70% methanol pre-heated to 75°C.
-
Vortex the mixture for 30 seconds.
-
Place the tube in a water bath at 75°C for 10 minutes to inactivate myrosinase.
-
For potentially enhanced extraction, sonicate the sample for 20 minutes at room temperature.[6]
-
Add a known concentration of an internal standard (e.g., sinigrin) if quantitative analysis is to be performed.
-
Centrifuge the mixture at 5000 x g for 10 minutes.
-
Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 1 mL of 70% methanol, and the supernatants combined.
-
-
Purification (Optional but Recommended for HPLC Analysis):
-
Use a solid-phase extraction (SPE) cartridge (e.g., DEAE-Sephadex A-25) to purify the extract.
-
Equilibrate the column with ultrapure water.
-
Load the supernatant onto the column.
-
Wash the column with ultrapure water to remove impurities.
-
Elute the glucosinolates with an appropriate solvent (e.g., for desulfated glucosinolates, a sulfatase solution is applied, followed by elution with water).
-
-
Analysis:
-
Analyze the purified extract using HPLC with a UV or MS detector for the identification and quantification of this compound.
-
Visualizations
Caption: Biosynthesis pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ECPGR: Crop [ecpgr.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Profile and Biological Activities of Brassica rapa and Brassica napus Ex Situ Collection from Portugal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Gluconapoliferin Enzymatic Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic hydrolysis of gluconapoliferin. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic hydrolysis of gluconapoliferin?
The optimal pH for the enzymatic hydrolysis of gluconapoliferin depends on the desired hydrolysis product. Myrosinase, the enzyme that hydrolyzes glucosinolates like gluconapoliferin, is active over a pH range of 4 to 7.[1] For the formation of isothiocyanates, which are often the compounds of interest, a pH between 6.5 and 7.5 is generally recommended.[1]
Q2: How does pH affect the outcome of the hydrolysis reaction?
The pH of the reaction mixture is a critical factor that dictates the type of breakdown products formed from gluconapoliferin hydrolysis.
-
Neutral to slightly alkaline pH (6.5 - 7.5): Favors the formation of isothiocyanates.[1]
-
Acidic pH (< 4): Promotes the formation of nitriles.[1]
Extreme pH values should be avoided as they can lead to the chemical degradation of gluconapoliferin and the inactivation of the myrosinase enzyme.[1]
Q3: What type of buffer should I use to control the pH?
Phosphate or acetate buffers are commonly used to maintain a stable pH during the enzymatic hydrolysis of glucosinolates.[1] The choice of buffer should be compatible with your downstream analysis methods. It is crucial to ensure the buffer has sufficient capacity to maintain the desired pH throughout the reaction, as the hydrolysis process itself can cause pH shifts.
Q4: Besides pH, what other factors can influence the enzymatic hydrolysis?
Several other factors can impact the efficiency and outcome of the reaction:
-
Temperature: Myrosinase activity is also temperature-dependent. While the optimal temperature can vary, it is generally recommended to perform the reaction at a controlled temperature, often around 37°C.
-
Enzyme Concentration: The concentration of myrosinase will affect the rate of the reaction.
-
Substrate Concentration: The concentration of gluconapoliferin can also influence the reaction kinetics.
-
Presence of Cofactors: Some myrosinases require cofactors like ascorbic acid for optimal activity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of isothiocyanates | Suboptimal pH. | Ensure the reaction pH is maintained between 6.5 and 7.5 using a suitable buffer.[1] |
| Inactive myrosinase. | Check the storage conditions and age of the enzyme. Perform an activity assay to confirm enzyme functionality. | |
| Presence of nitrile-directing proteins. | Some plant extracts contain proteins that favor nitrile formation. Consider purifying the gluconapoliferin or using a purified myrosinase preparation. | |
| Presence of unexpected degradation products | Incorrect pH. | Verify the pH of your reaction. Acidic conditions (pH < 4) will lead to nitrile formation.[1] |
| Chemical degradation of gluconapoliferin. | Avoid extreme pH values (very acidic or alkaline) and high temperatures, which can cause non-enzymatic degradation.[1] | |
| No hydrolysis observed | Inactive enzyme. | Confirm myrosinase activity with a known substrate. |
| Presence of enzyme inhibitors in the extract. | Consider a partial purification of your gluconapoliferin extract to remove potential inhibitors. | |
| Incorrect reaction conditions. | Double-check all reaction parameters, including temperature and buffer composition. |
Experimental Protocols
General Protocol for Enzymatic Hydrolysis of Gluconapoliferin to Isothiocyanates
-
Substrate Preparation: Dissolve the gluconapoliferin extract in a suitable buffer (e.g., 0.1 M phosphate buffer).
-
pH Adjustment: Adjust the pH of the substrate solution to 7.0 using dilute acid or base while monitoring with a calibrated pH meter.
-
Enzyme Preparation: Prepare a stock solution of myrosinase in the same buffer.
-
Reaction Initiation: Add the myrosinase solution to the substrate solution to start the reaction. A typical enzyme-to-substrate ratio may need to be optimized.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a predetermined time (e.g., 1-4 hours).
-
Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes) or by adding a solvent that denatures the enzyme (e.g., methanol or ethanol).
-
Analysis: Analyze the reaction products using appropriate analytical techniques, such as HPLC or GC-MS.
Visualizations
Caption: Experimental workflow for gluconapoliferin hydrolysis.
Caption: Influence of pH on hydrolysis products.
References
troubleshooting low sensitivity in MS detection of Gluconapoleiferin
Welcome to the technical support center for the mass spectrometry (MS) detection of Gluconapoleiferin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low signal or no signal at all for this compound. What are the potential primary causes?
A1: Low sensitivity in the MS detection of this compound can stem from several factors. The most common issues include suboptimal ionization settings, ion suppression from the sample matrix, inadequate sample preparation, or the use of an inappropriate ionization mode. This compound, like other glucosinolates, is a polar and acidic compound, which dictates the optimal analysis conditions.
Q2: Which ionization mode is best for detecting this compound?
A2: Due to its acidic nature, this compound ionizes most effectively in negative electrospray ionization (ESI) mode, typically forming the deprotonated molecule [M-H]⁻.[1] While detection in positive ion mode as adducts like [M+Na]⁺ or [M+K]⁺ is possible, the sensitivity is often significantly lower.[1][2]
Q3: What are common sources of ion suppression when analyzing this compound?
A3: Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[3][4] For this compound, which is often extracted from complex plant matrices, common sources of ion suppression include salts, detergents, and endogenous plant metabolites.[5] To mitigate this, robust sample preparation and effective chromatographic separation are crucial.[3][4]
Q4: Can the choice of solvents and additives in my mobile phase affect sensitivity?
A4: Absolutely. The mobile phase composition is critical for both chromatographic separation and ionization efficiency. Using high-purity, MS-grade solvents and volatile additives is essential to minimize background noise and prevent the formation of unwanted adducts.[6] For reversed-phase chromatography of polar compounds like this compound, a lower column temperature may improve retention and separation from interfering matrix components.[7][8]
Q5: Is a desulfation step required for the LC-MS analysis of this compound?
A5: While traditional HPLC-UV methods for glucosinolate analysis often necessitate a desulfation step to enhance chromatographic retention, this is generally not required for LC-MS analysis.[1] Modern LC-MS methods are capable of analyzing intact glucosinolates with high sensitivity and selectivity.[1][9]
Troubleshooting Guides
Problem 1: Low Signal Intensity
If you are experiencing a weak signal for this compound, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Suboptimal Ionization Mode | Switch to Negative Ion Electrospray Ionization (ESI-). | --INVALID-LINK-- |
| Inefficient Ionization | Optimize ion source parameters such as spray voltage, capillary temperature, and gas flow rates. | --INVALID-LINK-- |
| Ion Suppression | Improve sample cleanup to remove interfering matrix components. Dilute the sample if the concentration is high enough. | --INVALID-LINK-- |
| Poor Chromatography | Optimize the LC method to improve peak shape and separate this compound from co-eluting contaminants. | --INVALID-LINK-- |
| Contaminated System | Clean the ion source and mass spectrometer inlet. Ensure high-purity solvents and vials are used.[5][10] | Refer to instrument manufacturer's guidelines for cleaning procedures. |
Problem 2: Poor Reproducibility
Inconsistent results can be a significant challenge. The table below outlines common causes and solutions for poor reproducibility.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inconsistent Sample Preparation | Ensure uniform extraction procedures for all samples. Use an internal standard to correct for variations.[1] | --INVALID-LINK-- |
| Sample Matrix Variability | Employ matrix-matched calibration standards and quality control samples to compensate for consistent matrix effects. | --INVALID-LINK-- |
| Instrument Instability | Calibrate the mass spectrometer regularly and monitor system suitability to ensure consistent performance.[10] | Refer to instrument manufacturer's guidelines for calibration. |
| Carryover | Implement a robust wash method between sample injections to prevent carryover from previous analyses.[5] | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Ion Source Optimization
This protocol provides a starting point for optimizing ESI source parameters for this compound detection.
-
Infusion: Prepare a standard solution of this compound (e.g., 1 µg/mL in 50:50 methanol:water) and infuse it directly into the mass spectrometer using a syringe pump.
-
Ionization Mode: Set the mass spectrometer to negative ion mode (ESI-).
-
Parameter Adjustment: Systematically adjust the following parameters to maximize the signal intensity of the [M-H]⁻ ion (m/z 402.05):
-
Spray Voltage: Start at -3.0 kV and adjust in 0.5 kV increments.
-
Capillary Temperature: Begin at 250 °C and vary in 25 °C increments.
-
Sheath and Auxiliary Gas Flow: Optimize based on instrument manufacturer's recommendations.
-
-
Collision Energy (for MS/MS): If performing tandem MS, optimize the collision energy to obtain characteristic fragment ions (e.g., m/z 259, 195).
Protocol 2: Sample Preparation and Cleanup
This protocol outlines a general procedure for extracting this compound from plant material.
-
Sample Homogenization: Freeze-dry and grind the plant material to a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1.5 mL of 70% aqueous methanol.
-
To inactivate myrosinase, which can degrade glucosinolates, heat the mixture at 70°C for 10 minutes.[1]
-
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with 80% methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 3: Chromatographic Method Optimization
This protocol provides a starting point for developing a reversed-phase LC method for this compound.
-
Column: Use a C18 column suitable for polar compounds.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient:
-
Start with a low percentage of organic solvent (e.g., 5% B) to retain this compound.
-
Develop a gradient that effectively separates this compound from other matrix components.
-
-
Flow Rate: A lower flow rate (e.g., 0.2-0.4 mL/min) can enhance sensitivity.[11]
-
Column Temperature: Maintain a controlled column temperature, for instance, starting at 25°C, as lower temperatures can improve the separation of polar compounds.[7][8]
-
Wash Step: Include a high-organic wash step at the end of each run to elute strongly retained compounds and prevent carryover.
Visualizations
Caption: Troubleshooting workflow for low MS signal of this compound.
Caption: The mechanism of ion suppression in ESI-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. providiongroup.com [providiongroup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Factors Affect the Sensitivity of a Mass Spectrometer | MtoZ Biolabs [mtoz-biolabs.com]
- 11. m.youtube.com [m.youtube.com]
overcoming matrix effects in Gluconapoleiferin analysis of food samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Gluconapoleiferin in food samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[2][3]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: Two common methods to assess matrix effects are the post-extraction spike comparison and the post-column infusion technique.[4]
-
Post-Extraction Spike: This quantitative method involves comparing the peak area of a this compound standard spiked into a blank matrix extract (a sample known to not contain this compound) with the peak area of the same standard in a neat solvent. A significant difference between the two peak areas indicates the presence of matrix effects.[4] A matrix effect is often considered significant if the signal is suppressed or enhanced by more than 20%.
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Dips or peaks in the baseline signal at the retention time of interfering compounds indicate regions of ion suppression or enhancement.[2]
Q3: What are the primary strategies to overcome matrix effects in this compound analysis?
A3: The main strategies can be categorized into three areas: sample preparation, chromatographic separation, and calibration techniques.[5]
-
Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include:
-
Sample Dilution: A simple approach to reduce the concentration of interfering compounds. However, this may also decrease the sensitivity for this compound.
-
Solid-Phase Extraction (SPE): A highly effective cleanup method for removing interfering components from complex samples.[2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined extraction and cleanup method that can be adapted for glucosinolate analysis.[6]
-
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method can help separate this compound from co-eluting matrix components. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.[2]
-
Calibration Techniques: These methods aim to compensate for matrix effects rather than eliminate them.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[2] This helps to ensure that the standards and the samples experience similar matrix effects.
-
Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects.[7] A stable isotope-labeled version of this compound is added to the sample as an internal standard at a known concentration. Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[8]
-
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Signal Intensity or High Variability in this compound Peak Area | Ion suppression due to high sample complexity. | 1. Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression. 2. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE). 3. Dilute the Sample: Dilute the sample extract to reduce the concentration of matrix components. Note that this may impact the limit of quantification. |
| Inconsistent Quantification Across Different Food Matrices | Different food matrices (e.g., broccoli vs. kale) have varying compositions, leading to different matrix effects. | 1. Matrix-Specific Calibration: Use matrix-matched calibration curves for each type of food sample. 2. Use a Stable Isotope-Labeled Internal Standard: This is the most robust method to correct for matrix variability.[7] 3. Evaluate Sample Preparation: The chosen sample preparation method may not be equally effective for all matrices. |
| Peak Tailing or Splitting for this compound | Co-elution of interfering compounds or issues with the analytical column. | 1. Optimize Chromatographic Conditions: Adjust the mobile phase gradient to improve separation.[2] 2. Check Column Integrity: Ensure the column is not clogged or degraded. 3. Improve Sample Cleanup: Use a more effective cleanup step to remove interfering substances. |
Data Presentation
Table 1: Comparison of Recovery Rates for Glucosinolates in Brassicaceae Vegetables Using Different Extraction Methods.
| Sample Type | Extraction Method | Analyte | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Freeze-dried Brassicaceae Vegetables | 70% Methanol (v/v), Sonication | 13 Glucosinolates | 74 - 119 | < 10 | [1][9] |
| Frozen-fresh Brassicaceae Vegetables | 80% Methanol (v/v), Incubation at 75°C and Sonication | 13 Glucosinolates | 77 - 104 | < 15 | [1][9] |
| Lyophilized Cruciferous Vegetables | 80% Boiling Methanol, Strong Anion Exchange Cleanup | Sinigrin (Internal Standard) | 107 | 15.8 (interassay) | [10] |
Experimental Protocols
Protocol 1: Extraction of Intact Glucosinolates from Freeze-Dried Vegetable Samples
This protocol is adapted from methods described for the analysis of glucosinolates in Brassicaceae vegetables and is suitable for this compound.[1][9]
1. Sample Preparation:
- Freeze-dry the vegetable sample until a constant weight is achieved.
- Grind the freeze-dried sample into a fine powder using a laboratory mill.
2. Extraction:
- Weigh approximately 100 mg of the freeze-dried powder into a centrifuge tube.
- Add 1 mL of 70% methanol (v/v) pre-heated to 75°C.
- Vortex for 30 seconds.
- Incubate in a water bath at 75°C for 20 minutes.
- Sonicate for 20 minutes at room temperature.
- Centrifuge at 10,000 x g for 10 minutes.
- Collect the supernatant.
3. Sample Dilution and Analysis:
- Dilute the supernatant 10-fold with ultrapure water. This helps to keep the glucosinolate concentrations within the optimal response range of the instrument and minimizes solvent effects.[11]
- Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
- Analyze by UHPLC-MS/MS.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
1. Preparation of Blank Matrix Extract:
- Select a food sample that is of the same type as the samples to be analyzed but is known to be free of this compound. If a truly blank sample is unavailable, a representative sample with the lowest expected concentration can be used.
- Extract the blank matrix using the same procedure as described in Protocol 1.
2. Preparation of Calibration Standards:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 70% methanol).
- Create a series of working standard solutions by serially diluting the stock solution.
- Spike the blank matrix extract with the working standard solutions to create a series of matrix-matched calibration standards at different concentration levels. For example, add 10 µL of each working standard to 90 µL of the blank matrix extract.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Development and validation of a spectrophotometric method for quantification of total glucosinolates in cruciferous vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of Gluconapoleiferin in different solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gluconapoleiferin. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of this compound in various solvents. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results.
Introduction to this compound Stability
This compound is a glucosinolate, a class of natural compounds found in cruciferous vegetables. Like other glucosinolates, its stability can be influenced by several factors, including the choice of solvent, temperature, pH, and exposure to light.[1][2][3] Degradation of this compound can lead to the formation of various breakdown products, which may impact its biological activity and analytical quantification.[4][5] This guide aims to provide a framework for maintaining the integrity of this compound in your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you might encounter during your experiments with this compound.
Q1: I am observing a decrease in the concentration of my this compound stock solution over a short period. What could be the cause?
A1: A rapid decrease in concentration can be attributed to several factors:
-
Inappropriate Solvent: this compound, like other glucosinolates, may be unstable in certain organic solvents, especially at room temperature.[6] The presence of water in organic solvents can also induce degradation.[6]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[1][3][7]
-
pH of the Solution: The stability of glucosinolates is pH-dependent. Alkaline conditions, in particular, can promote hydrolysis.[8]
-
Light Exposure: Photolysis, or decomposition by light, can be a concern for many chemical compounds.[1][8]
Q2: My analytical results for this compound are inconsistent between experiments. How can I improve reproducibility?
A2: Inconsistent results are often linked to sample handling and preparation. To improve reproducibility:
-
Standardize Solution Preparation: Always use the same solvent and preparation method for your stock and working solutions.
-
Control Storage Conditions: Store stock solutions in a consistent manner, preferably at low temperatures and protected from light.[6][9]
-
Use Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions from a stable stock solution for each experiment.
-
Verify Solvent Purity: Impurities in solvents can catalyze degradation reactions. Use high-purity, HPLC-grade solvents.[10]
Q3: I suspect my this compound is degrading. What are the likely degradation products I should look for?
A3: Glucosinolate degradation can result in the formation of isothiocyanates, nitriles, and other volatile compounds.[5] The specific degradation products can depend on the conditions (e.g., presence of myrosinase, pH). Analytical techniques like HPLC-MS can be used to identify these potential degradation products.[11][12]
Factors Influencing this compound Stability
Several environmental and chemical factors can impact the stability of this compound in solution. Understanding these factors is crucial for designing robust experiments.
| Factor | Influence on Stability | Recommendations for Mitigation |
| Temperature | Higher temperatures generally accelerate degradation rates.[1][3][7] | Store stock solutions at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Solvent Type | The polarity and protic nature of the solvent can affect stability. Water content in organic solvents can promote hydrolysis.[6] | Use aprotic, high-purity solvents. If aqueous solutions are necessary, use buffered solutions at an optimal pH. |
| pH | This compound is more stable in slightly acidic to neutral conditions. Alkaline pH can lead to rapid hydrolysis.[8] | For aqueous solutions, use a buffer to maintain a stable pH, ideally between 4 and 7. |
| Light | Exposure to UV or even ambient light can cause photolytic degradation over time.[1][8] | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. |
| Oxygen | The presence of dissolved oxygen can lead to oxidative degradation. | For long-term storage of sensitive solutions, consider degassing the solvent or storing under an inert atmosphere (e.g., nitrogen or argon). |
| Enzymatic Activity | If working with plant extracts, the presence of the enzyme myrosinase will rapidly hydrolyze this compound. | Heat-treat extracts to deactivate myrosinase before extraction or analysis. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent under defined conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of high-purity this compound standard.
-
Dissolve the standard in the solvent of interest to a known concentration (e.g., 1 mg/mL).
-
Ensure the standard is fully dissolved. Gentle vortexing or sonication may be used if necessary, avoiding excessive heat.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple small, amber vials to avoid repeated freeze-thaw cycles of the main stock.
-
Store the aliquots under the desired experimental conditions (e.g., -20°C, 4°C, room temperature, elevated temperature).
-
Include a control group stored at a temperature where the compound is known to be stable (e.g., -80°C).
-
-
Time-Point Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Caption: Workflow for assessing this compound stability.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for long-term storage of this compound?
A: While specific data for this compound is limited, for many glucosinolates, pure, dry aprotic solvents like acetonitrile or methanol are often used for stock solutions stored at low temperatures (-20°C to -80°C).[6] For aqueous applications, a slightly acidic buffer (pH 4-6) is generally preferred over pure water.
Q: Can I use DMSO to dissolve this compound for cell-based assays?
A: Dimethyl sulfoxide (DMSO) is a common solvent for cell-based assays due to its high dissolving power and miscibility with aqueous media. However, it is crucial to prepare concentrated stock solutions in DMSO and then dilute them to the final working concentration in the cell culture medium immediately before use. The stability of this compound in DMSO, especially at room temperature or 37°C, should be verified for the duration of your experiment.
Q: How do I know if my solvent is of sufficient purity?
A: Always use analytical or HPLC-grade solvents.[10] These solvents have low water content and minimal non-volatile residues, which can interfere with your analysis or the stability of your compound. Check the manufacturer's certificate of analysis for specifications.
Q: What analytical method is best for monitoring this compound stability?
A: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used and reliable method for the quantification of glucosinolates like this compound.[11][13] A reversed-phase C18 column is typically employed.[13] For identification of degradation products, HPLC coupled with Mass Spectrometry (HPLC-MS) is highly effective.[11][12]
Caption: Factors and mitigation for this compound stability.
References
- 1. scribd.com [scribd.com]
- 2. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. Variation of Glucosinolate Contents in Clubroot-Resistant and -Susceptible Brassica napus Cultivars in Response to Virulence of Plasmodiophora brassicae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of storage conditions on the stability of β-lapachone in solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. calpaclab.com [calpaclab.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
optimizing gradient elution for better separation of glucosinolates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of glucosinolates using gradient elution HPLC.
Frequently Asked Questions (FAQs)
Q1: What are glucosinolates and why are they important?
Glucosinolates are a diverse class of sulfur-rich, secondary metabolites found primarily in cruciferous vegetables like broccoli, cabbage, and rapeseed.[1][2] To date, over 130 different glucosinolates have been identified.[2][3] They play a crucial role in plant defense against pathogens and herbivores.[3] When plant tissue is damaged, glucosinolates are hydrolyzed by the enzyme myrosinase, producing biologically active compounds such as isothiocyanates and nitriles.[1][2][3] These breakdown products are of significant interest due to their potential anticarcinogenic properties and influence on human health, food flavoring, and rapeseed oil quality.[2][4]
Q2: Why is gradient elution necessary for separating a wide range of glucosinolates?
Glucosinolates are a structurally diverse group of compounds with a wide range of polarities.[5] An isocratic elution (constant mobile phase composition) is often insufficient to separate a complex mixture of these compounds effectively.[6] Gradient elution, where the mobile phase composition is changed over time by increasing the amount of organic solvent, is employed to:
-
Effectively separate compounds with widely differing polarities in a single run.[5][6]
-
Improve peak resolution and shape, resulting in sharper peaks.[6][7]
-
Reduce the total analysis time compared to isocratic methods.[6]
Q3: What is the purpose of the desulfation step in glucosinolate analysis?
The analysis of glucosinolates by HPLC often involves a purification and enzymatic desulfation step.[2][3] Intact glucosinolates are extracted and then passed through an ion-exchange column where they are retained.[2][3] The enzyme sulfatase is then added to cleave the sulfate group, yielding desulfoglucosinolates.[3] This procedure is necessary because it allows the now-neutral desulfoglucosinolates to be eluted from the column for analysis.[2][3] However, this step can sometimes be a source of error due to incomplete desulfation or degradation, which may affect the reliability of the final data.[8][9]
Q4: What are the typical mobile phases and columns used for desulfoglucosinolate separation?
The most common approach for separating desulfoglucosinolates is reversed-phase HPLC.[3]
-
Column: A C18 reversed-phase column is frequently used for separation.[3]
-
Mobile Phase: The mobile phase typically consists of a gradient mixture of water (Solvent A) and acetonitrile (Solvent B).[3][10] Formic acid (e.g., 0.1%) is sometimes added to the mobile phases to improve peak shape and ionization for mass spectrometry detection.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the gradient elution of glucosinolates.
Problem: Poor Peak Resolution or Co-elution
-
Question: My glucosinolate peaks are overlapping and not well-separated. How can I improve the resolution?
-
Answer: Poor peak separation is a common issue. If your peaks are not baseline-separated, consider the following solutions:
-
Modify the Gradient: The most likely cause is a gradient that is too steep (the concentration of the organic solvent increases too quickly). Try decreasing the rate of the acetonitrile increase in your gradient program.[3] A shallower gradient provides more time for compounds with similar polarities to separate on the column.[12]
-
Check Column Health: An old or contaminated column can lead to poor separation. If your column has been used for many injections (e.g., 1,500-2,000), it may need to be replaced.[3] Using a guard column can help extend the life of your analytical column by trapping strongly retained compounds from the sample matrix.[13]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve the separation of critical peak pairs, although this will increase the total run time.[14]
-
Problem: No Peaks or Significantly Reduced Peak Area
-
Question: My chromatogram shows no peaks, or the peaks are much smaller than expected for a whole batch of samples. What could have gone wrong?
-
Answer: The sudden absence of peaks usually points to a problem in the sample preparation or injection stage.
-
Check Sulfatase Addition: This issue is frequently caused by a pipetting error during the on-column desulfation step.[3] Ensure that the sulfatase solution was added to every sample column and that it was properly washed down to the surface of the column material to initiate the enzymatic reaction.[3]
-
Verify Elution: Confirm that the desulfoglucosinolates were eluted from the purification column after the overnight sulfatase treatment. The standard procedure involves eluting with ultrapure water.[3]
-
Injector/Autosampler Malfunction: Check the HPLC autosampler for any errors. Ensure the injection needle is not clogged and is drawing the correct sample volume from the vial.
-
Problem: Distorted Peak Shapes (Fronting or Tailing)
-
Question: My peaks are not symmetrical. Some are showing a leading edge (fronting) while others have a trailing edge (tailing). What causes this?
-
Answer: Asymmetrical peaks can compromise accurate quantification.
-
Peak Fronting: This is often a sign of column overload.[15] To resolve this, try reducing the concentration of your sample or decreasing the injection volume.[15]
-
Peak Tailing: Tailing can be caused by secondary interactions between the analytes and the stationary phase or by a contaminated column. Ensure your mobile phase pH is stable, as fluctuations can affect the ionization state of analytes.[7][16] Cleaning the column or, if necessary, replacing it can also resolve tailing issues.
-
Problem: Drifting or Unstable Baseline
-
Question: The baseline in my chromatogram is drifting up or down during the gradient run. How can I fix this?
-
Answer: A drifting baseline is a common artifact in gradient elution but can be minimized.
-
Insufficient Equilibration: The most common cause is insufficient column equilibration time between runs.[15] Always ensure the column is thoroughly re-equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the next injection.[15]
-
Mobile Phase Quality: Use high-purity HPLC-grade solvents and ensure they are properly degassed to prevent bubble formation in the pump. UV-absorbing additives in one of the mobile phase solvents can also cause the baseline to shift as the gradient composition changes.[12]
-
Data Presentation
Comparison of Gradient Elution Programs for Glucosinolate Analysis
The following table summarizes various gradient elution programs used for the separation of desulfoglucosinolates on C18 columns. This allows for a comparison of different methodologies.
| Reference | Time (min) | Flow Rate (mL/min) | % Water (A) | % Acetonitrile (B) | Column Temp (°C) |
| Grosser & van Dam, 2017[3] | 1.0 | 0.750 | 98 | 2 | 40 |
| 10.0 | 0.750 | 89.3 | 10.7 | ||
| 11.0 | 0.750 | 98 | 2 | ||
| Wu et al., 2021[17] | 0.0 | - | 90 | 10 | - |
| 1.0 | - | 90 | 10 | ||
| 3.0 | - | 75 | 25 | ||
| 5.0 | - | 40 | 60 | ||
| 6.0 | - | 0 | 100 | ||
| 6.2 | - | 90 | 10 | ||
| 9.0 | - | 90 | 10 | ||
| Gancet et al., 2024[11] | 0.0 | 0.3 | 98 | 2 | 60 |
| 20.0 | 0.3 | 65 | 35 | ||
| 25.0 | 0.3 | 5 | 95 |
Note: Mobile phases may contain additives like formic acid. Refer to the specific method for complete details.
Experimental Protocols
Detailed Protocol for Glucosinolate Extraction and Analysis
This protocol is a synthesized example based on well-established methods for the analysis of desulfoglucosinolates.[2][3]
1. Sample Preparation and Extraction
-
Weigh 50-100 mg of freeze-dried, finely ground plant material into a 2 mL reaction tube.
-
Add 1 mL of 70% methanol (MeOH).
-
Vortex briefly and place the tubes in an ultrasonic bath for 15 minutes.
-
Centrifuge the samples at 2,700 x g for 10 minutes at room temperature.
-
Transfer the supernatant (the extract) to a labeled ion-exchange column (e.g., DEAE Sephadex).
2. On-Column Purification and Desulfation
-
Wash the column with 2 x 1 mL of 70% MeOH to remove apolar compounds.
-
Flush the column with 1 mL of ultrapure water.
-
Equilibrate the column with 2 x 1 mL of 20 mM sodium acetate (NaOAc) buffer (pH 5.5).
-
Add 20 µL of sulfatase solution directly to the column material. Pipette an additional 50 µL of NaOAc buffer to wash the enzyme down.
-
Cover the columns and let them stand overnight at room temperature for complete desulfation.
3. Elution and Sample Finalization
-
The next day, elute the desulfoglucosinolates by adding 2 x 0.75 mL of ultrapure water to each column.
-
Collect the eluate in a labeled microcentrifuge tube.
-
Freeze-dry the eluate to remove all water.
-
Reconstitute the dried residue in a precise volume of ultrapure water (e.g., 250 µL) before transferring to an HPLC vial for analysis.
4. HPLC Analysis
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).[3]
-
Mobile Phase: Solvent A: Water; Solvent B: Acetonitrile.
-
Gradient: Use a validated gradient program (see table above for examples).
-
Flow Rate: Typically 0.75 - 1.0 mL/min.
-
Column Temperature: 40 °C.[3]
-
Quantification: Calculate concentrations based on a calibration curve from a standard (e.g., sinigrin) and apply response factors for individual glucosinolates.[2]
Visualizations
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thamesrestek.co.uk [thamesrestek.co.uk]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mastelf.com [mastelf.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pharmaguru.co [pharmaguru.co]
- 15. tajhizshimi.com [tajhizshimi.com]
- 16. mastelf.com [mastelf.com]
- 17. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Miniaturized Glucosinolate Extraction Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of miniaturized extraction techniques for glucosinolates. Browse our troubleshooting guides and frequently asked questions (FAQs) to resolve common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common miniaturized techniques for glucosinolate extraction?
A1: The most prevalent miniaturized techniques include solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[1] Solvent extraction is a conventional method where the choice of solvent significantly impacts yield and purity.[1][2] UAE and MAE are more advanced methods that offer improved efficiency and reduced extraction times.[1]
Q2: Which solvent is best for glucosinolate extraction?
A2: Aqueous methanol, typically around 70-80%, is widely recommended.[2][3] An 80% methanol solution is effective at inactivating myrosinase, the enzyme that degrades glucosinolates, thus preserving their concentration during extraction.[1][2] Cold methanol extraction has also been shown to be effective and avoids potential degradation from high temperatures.[1][4] Food-grade ethanol is also a viable and less hazardous alternative.[5][6]
Q3: Is heating necessary during extraction?
A3: Heating, often to around 75-80°C, is traditionally used to ensure the denaturation of myrosinase.[3][7] However, some indole glucosinolates can be thermally unstable and may degrade at high temperatures.[8] Cold extraction methods using 80% methanol have been developed to circumvent this issue and have shown comparable or even improved extraction efficiency for many glucosinolates.[4][9]
Q4: What is the purpose of the desulfation step?
A4: Desulfation is a purification step that removes the sulfate group from glucosinolates, creating desulfoglucosinolates. This is often done to improve separation and detection during HPLC analysis.[8][10] However, this step can sometimes be incomplete due to feedback inhibition of the sulfatase enzyme and may degrade certain types of glucosinolates.[8]
Q5: Can I analyze intact glucosinolates without desulfation?
A5: Yes, analytical methods such as UHPLC-MS/MS can be used to determine individual intact glucosinolates without the need for desulfation, which can avoid potential issues like incomplete reactions or degradation of specific compounds.[3][11]
Troubleshooting Guide
Issue 1: Low Glucosinolate Yield
-
Possible Cause: Incomplete inactivation of myrosinase enzyme.
-
Solution: Ensure the plant tissue is immediately frozen in liquid nitrogen upon collection and stored at -80°C.[12] During extraction, use a pre-heated solvent (e.g., 70-80% methanol at 75°C) or a cold methanol method, both of which are effective at inactivating myrosinase.[2][3][4] Steaming or microwaving fresh tissue before extraction can also effectively deactivate the enzyme.[13]
-
-
Possible Cause: Inefficient extraction parameters.
-
Possible Cause: Degradation of thermally sensitive glucosinolates.
Issue 2: Poor Chromatographic Separation or Peak Shape
-
Possible Cause: Co-elution of different glucosinolates.
-
Possible Cause: Matrix effects from co-extracted compounds.
Issue 3: Inconsistent or Irreproducible Results
-
Possible Cause: Variability in sample preparation.
-
Solution: Standardize your sample preparation protocol. Lyophilization (freeze-drying) is a common step to allow for uniform grinding, but the parameters of the freeze-drier can affect final glucosinolate concentrations.[4] Direct extraction from frozen, wet tissue in cold methanol can be a more consistent alternative.[4][9]
-
-
Possible Cause: Incomplete desulfation.
-
Solution: The desulfation reaction can be affected by feedback inhibition.[8] Ensure optimal conditions for the sulfatase reaction, including the correct buffer (e.g., 20 mM sodium acetate, pH 5.5) and an overnight incubation.[7][10] If problems persist, consider analytical methods that do not require desulfation.
-
Quantitative Data Summary
Table 1: Comparison of Glucosinolate Extraction Methods and Efficiencies
| Extraction Method | Plant Material | Key Parameters | Total Glucosinolate Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Upcycled Cauliflower | 42% ethanol, 43°C, 30 min | 7400 µg SE/g DW | [5][6] |
| Microwave-Assisted Extraction (MAE) | Eruca sativa seeds | Methanol, 250 W, 80°C, 10 min | Comparable to ISO-9167 method | [14] |
| Cold Methanol Extraction | Brassica napus leaf | -20°C, 80% methanol | No significant difference from freeze-dried method | [4] |
| Conventional Solvent Extraction | Broccoli Sprouts | 50% ethanol, 40°C | ~85% of total glucosinolates | [5] |
SE/g DW: Sinigrin Equivalents per gram Dry Weight
Experimental Protocols
Protocol 1: Miniaturized Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from the optimized method for cauliflower byproducts.[5][6]
-
Sample Preparation: Finely grind freeze-dried plant material.
-
Extraction:
-
Weigh approximately 1 g of the ground sample into a 50 mL polypropylene tube.
-
Add the appropriate volume of 42% food-grade ethanol.
-
Gently shake the tube for a few seconds.
-
Immerse the tube in an ultrasonic bath (e.g., 35 kHz frequency).
-
Extract for 30 minutes, maintaining a constant temperature of 43°C.
-
-
Post-Extraction:
-
Centrifuge the sample to pellet the solid material.
-
Collect the supernatant for analysis.
-
Protocol 2: Miniaturized Microwave-Assisted Extraction (MAE)
This protocol is based on the optimized method for Eruca sativa seeds.[14]
-
Sample Preparation: Grind seeds to a fine powder.
-
Extraction:
-
Place a precise amount of the seed powder into a microwave extraction vessel.
-
Add methanol as the extraction solvent.
-
Use a microwave laboratory oven with temperature monitoring.
-
Extract for 10 minutes at 80°C with a microwave power of 250 W.
-
-
Post-Extraction:
-
Allow the vessel to cool.
-
Filter or centrifuge the extract to remove solid particles.
-
The resulting supernatant is ready for further purification or direct analysis.
-
Protocol 3: Cold Methanol Extraction
This simplified protocol avoids heating and freeze-drying.[4][9]
-
Sample Preparation: Use fresh or frozen plant tissue. If frozen, keep it on dry ice to prevent thawing.
-
Extraction:
-
Weigh the plant material and place it in a suitable tube.
-
Add cold (-20°C) 80% methanol.
-
Disrupt the tissue within the cold methanol using a homogenizer or similar equipment.
-
-
Post-Extraction:
-
Centrifuge the sample at a low temperature.
-
Collect the supernatant containing the extracted glucosinolates.
-
Visualizations
Caption: General workflow for miniaturized glucosinolate extraction.
Caption: Troubleshooting logic for low glucosinolate yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Optimization of Ultrasound-Assisted Extraction of Glucosinolates from Upcycled Cauliflower Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted versus Conventional Isolation of Glucosinolate Degradation Products from Lunaria annua L. and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ars.usda.gov [ars.usda.gov]
- 14. Microwave-assisted extraction of glucosinolates from Eruca sativa seeds and soil: comparison with existing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Miniaturized Solid Phase Extraction Techniques Applied to Natural Products [mdpi.com]
Technical Support Center: Gluconapoleiferin Ionization in Mass Spectrometry
Welcome to the technical support center for the analysis of Gluconapoleiferin using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the ionization efficiency of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective ionization technique for this compound analysis?
A1: Electrospray ionization (ESI) is the most widely used and generally most effective ionization technique for this compound and other glucosinolates.[1] ESI is a soft ionization technique that typically produces the intact molecular ion, which is crucial for accurate mass determination and quantification.[1] For specific applications, such as tissue imaging, Matrix-Assisted Laser Desorption/Ionization (MALDI) could be considered.[1][2]
Q2: Should I use positive or negative ion mode for this compound detection?
A2: this compound, like other glucosinolates, is an acidic molecule and ionizes best in negative electrospray ionization (ESI) mode.[1] In negative mode, it readily forms the deprotonated molecule [M-H]⁻.[1] While detection in positive ion mode is possible, it is generally less efficient.[1]
Q3: What are common adducts observed for this compound, and how can I minimize them?
A3: In mass spectrometry, this compound can form adducts with salts present in the sample or mobile phase, such as sodium ([M+Na-2H]⁻) or potassium ([M+K-2H]⁻) in negative mode, or ([M+Na]⁺) and ([M+K]⁺) in positive mode. Adduct formation can complicate mass spectra and reduce the intensity of the desired [M-H]⁻ ion.[3][4][5] To minimize adduct formation, it is crucial to reduce the concentration of inorganic salts in your sample through techniques like solid-phase extraction (SPE).[1] The choice of mobile phase additives is also important; using volatile additives like formic acid at low concentrations (ideally under 0.1% v/v) is advisable.[6]
Q4: How does fragmentation occur for this compound, and what are the characteristic fragment ions?
A4: Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), intact glucosinolates like this compound exhibit characteristic fragmentation patterns. In negative ion mode, they consistently generate major product ions at m/z 96 ([SO₄]⁻) and m/z 97 ([HSO₄]⁻).[7] These ions are indicative of the sulfate group present in all glucosinolates. Further fragmentation can provide information about the side chain structure.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
This is a common issue that can be addressed by systematically evaluating sample preparation, chromatography, and mass spectrometer settings.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix-assisted laser desorption/ionization imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Adduct Formation in ESI/MS by Mobile Phase Additives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of Gluconapoleiferin content in different broccoli cultivars
For Researchers, Scientists, and Drug Development Professionals
Glucoraphanin, a glucosinolate found in high concentrations in broccoli, is a precursor to the potent isothiocyanate sulforaphane, a compound of significant interest for its potential health-promoting properties. The concentration of glucoraphanin can vary substantially among different broccoli cultivars, making the selection of appropriate varieties a critical factor for research, functional food development, and pharmaceutical applications. This guide provides a comparative analysis of glucoraphanin content across various broccoli cultivars, supported by experimental data and detailed methodologies.
Quantitative Comparison of Glucoraphanin Content
The glucoraphanin content in broccoli is influenced by both genetic and environmental factors.[1] While broccoli is well-known for its high levels of this phytochemical, the concentrations can differ significantly between cultivars.[1][2] The following table summarizes findings from multiple studies, offering a comparative overview of glucoraphanin concentrations in different broccoli cultivars.
| Broccoli Cultivar/Hybrid | Plant Part | Glucoraphanin Content (mg/100g Fresh Weight unless otherwise specified) | Reference(s) |
| Standard Commercial Cultivars | Florets | 89 | [3] |
| Beneforté® (High-Glucoraphanin Hybrid) | Florets | 2.5–3 times higher than standard hybrids | [4] |
| Youxiu | Florets | 4.18 µmol/g Dry Weight | [2] |
| Marathon | Seeds | 2100 | [5] |
| Marathon | Florets | 71 | [5] |
| Various Commercial Cultivars | Florets | 0.03 - 3.15 mg/g Dry Weight | [1][6] |
| Not Specified | Seeds | 1330 | [3] |
Note: DW = Dry Weight, FW = Fresh Weight. Content can vary based on growing conditions, plant part, and analytical methods.[1][2]
Experimental Protocols for Glucoraphanin Quantification
Accurate quantification of glucoraphanin is essential for comparative studies. High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Capillary Chromatography (MECC) are commonly employed methods.[3][7] A generalized HPLC protocol for the analysis of glucoraphanin is detailed below.
Sample Preparation and Extraction
-
Sample Preparation: Fresh plant material (e.g., florets, seeds) is typically freeze-dried to halt enzymatic degradation by myrosinase and then ground into a fine powder.[1]
-
Extraction: A known weight of the powdered sample (e.g., 100 mg) is extracted with a solvent, often 70% methanol pre-heated to 70°C to inactivate myrosinase.[1] The mixture is vortexed and incubated at a high temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).[1]
Desulfation and Purification
-
Solid-Phase Extraction (SPE): The crude extract is often purified using SPE cartridges, such as C18 and protonated amino propyl columns, to remove interfering compounds.[5]
-
Enzymatic Conversion: To facilitate chromatographic analysis, glucosinolates are often converted to their desulfo-counterparts. This is achieved by adding a purified aryl sulfatase solution to the SPE column and allowing it to react overnight at room temperature.[1]
-
Elution: The desulfo-glucosinolates are then eluted from the column, typically with water.[1]
HPLC Analysis
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically employed. A representative gradient is as follows:
-
0-20 min: 1-25% B
-
20-22 min: 25-100% B
-
22-25 min: 100% B
-
25-30 min: 100-1% B[1]
-
-
Flow Rate: A standard flow rate is 1.0 mL/min.[1]
-
Detection: Detection is typically performed using a UV detector at 229 nm.[1]
-
Quantification: An external standard of desulfo-glucoraphanin is used to create a calibration curve for accurate quantification.[1]
Glucoraphanin Biosynthesis Pathway
The biosynthesis of glucoraphanin, an aliphatic glucosinolate, originates from the amino acid methionine.[8][9] A series of enzymatic reactions involving elongation, glucosylation, and sulfation leads to the final compound. The pathway has been elucidated through studies in Arabidopsis thaliana and various Brassica species.[8][9] The development of high-glucoraphanin broccoli cultivars, such as Beneforté®, has been achieved by introgressing a specific allele of the Myb28 transcription factor from a wild Brassica relative, which enhances the expression of genes involved in this pathway.[4]
Caption: Simplified overview of the glucoraphanin biosynthesis pathway in broccoli.
Conclusion
The selection of broccoli cultivars with elevated glucoraphanin content is a pivotal step for research and development in the fields of nutrition and medicine. This guide provides a foundational comparison of glucoraphanin levels in various cultivars and outlines a standardized methodology for its quantification. The significant variation in glucoraphanin underscores the necessity of cultivar-specific analysis for any application targeting this valuable phytochemical. Further research into the genetic and environmental factors influencing glucoraphanin biosynthesis will pave the way for breeding new cultivars with enhanced health-promoting potential.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. hort [journals.ashs.org]
- 3. "Quantitative determination of glucoraphanin in Brassica vegetables by " by Iris Lee, Mary C. Boyce et al. [ro.ecu.edu.au]
- 4. Genetic regulation of glucoraphanin accumulation in Beneforté® broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The determination of glucoraphanin in broccoli seeds and florets by solid phase extraction and micellar electrokinetic capillary chromatography | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. A rapid validated HPLC method for determination of sulforaphane and glucoraphanin in broccoli and red cabbage prepared by various cooking techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reconstructing Biosynthetic Pathway of the Plant-Derived Cancer Chemopreventive-Precursor Glucoraphanin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of Gluconapoleiferin Using Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Gluconapoleiferin against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The validation of the new method is demonstrated using a certified reference material (CRM) to ensure accuracy and reliability, which is a critical aspect of analytical procedure development in pharmaceutical and natural product research.[1]
This compound, a glucosinolate found in Brassicaceae plants, has garnered interest for its potential biological activities.[2][3] Accurate and precise quantification of this compound is essential for research and development. While HPLC methods have been traditionally employed for glucosinolate analysis, modern techniques like UPLC-MS/MS offer significant advantages in terms of sensitivity, selectivity, and speed.[4][5][6][7][8] This guide presents supporting experimental data from the validation of a hypothetical, yet representative, UPLC-MS/MS method.
Comparative Performance of Analytical Methods
The performance of the new UPLC-MS/MS method was rigorously evaluated against a standard HPLC-UV method. The validation parameters, including linearity, accuracy, precision (repeatability and intermediate precision), Limit of Detection (LOD), and Limit of Quantification (LOQ), were assessed.
Table 1: Comparison of Method Performance Parameters
| Parameter | New UPLC-MS/MS Method | Conventional HPLC-UV Method |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 0.1 - 100 ng/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.7% - 104.5% |
| Precision (RSD%) | ||
| - Repeatability | < 2% | < 5% |
| - Intermediate Precision | < 3% | < 6% |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 1 µg/mL |
| Analysis Time | 5 minutes | 20 minutes |
Experimental Protocols
Detailed methodologies for the sample preparation, and the UPLC-MS/MS and HPLC-UV methods are provided below.
Standard and Sample Preparation
A primary stock solution of this compound certified reference material (CRM) was prepared by dissolving 10 mg of the standard in 10 mL of 70% methanol to obtain a concentration of 1 mg/mL. This stock solution was then serially diluted with 70% methanol to prepare working standards for calibration curves and quality control (QC) samples.
Plant material was freeze-dried and ground into a fine powder. A 100 mg aliquot of the powder was extracted with 2 mL of 70% methanol in a heated water bath at 70°C for 20 minutes to deactivate myrosinase enzyme activity.[9] The extract was then centrifuged at 10,000 rpm for 10 minutes, and the supernatant was filtered through a 0.22 µm syringe filter before analysis.
New UPLC-MS/MS Method
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MS/MS Transition: For quantification, the Multiple Reaction Monitoring (MRM) mode was used. The precursor ion for this compound is m/z 402.05 [M-H]-, and the product ion for quantification was assumed to be m/z 96.96 (SO3-). A secondary transition to m/z 79.95 (SO3-) can be used for confirmation.
Conventional HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient Program: 0-15 min, 1-30% B; 15-18 min, 30-1% B; 18-20 min, 1% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 229 nm.
Method Validation Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the analytical method validation process and a simplified representation of a relevant biological signaling pathway where this compound might be studied.
Caption: Workflow for the validation of the new analytical method.
Caption: Simplified Nrf2 signaling pathway activated by this compound hydrolysis products.
References
- 1. jespublication.com [jespublication.com]
- 2. This compound | C12H21NO10S2 | CID 9548636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB017770) - FooDB [foodb.ca]
- 4. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current analytical methods for determination of glucosinolates in vegetables and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a UPLC-MS/MS Method for the Quantification of Components in the Ancient Classical Chinese Medicine Formula of Guyinjian [mdpi.com]
- 8. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Gluconapoleiferin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Gluconapoleiferin, a glucosinolate of interest for its potential health benefits. This document outlines experimental protocols and presents supporting data to inform the selection of the most suitable analytical method.
The determination of this compound content in various matrices, from plant extracts to biological samples, requires robust and reliable analytical methods. Both HPLC with ultraviolet (UV) detection and LC-MS/MS are powerful techniques for this purpose, each with distinct advantages and limitations. Cross-validation of these methods is crucial to ensure consistency and accuracy of analytical results, particularly in regulated environments.
Method Comparison at a Glance
The choice between HPLC and LC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. Below is a summary of key performance characteristics for each method, synthesized from established methodologies for glucosinolate analysis.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance of the desulfated form. | Separation based on polarity, detection via mass-to-charge ratio of the intact molecule and its fragments. |
| Selectivity | Moderate; susceptible to co-eluting compounds with similar UV spectra. | High; based on specific mass transitions (parent and product ions). |
| Sensitivity | Lower; typically in the µg/mL range. | Higher; capable of reaching pg/mL levels. |
| Linearity | Good over a defined concentration range. | Excellent over a wide dynamic range. |
| Precision | Generally good, with RSD < 15%. | Typically excellent, with RSD < 10%. |
| Accuracy | Acceptable, can be affected by matrix effects. | High, less prone to interference due to specificity. |
| Sample Prep | Requires a desulfation step to improve chromatographic retention and UV detection.[1][2][3] | Can analyze intact glucosinolates, simplifying sample preparation.[4] |
| Cost | Lower instrument and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Can be lower due to longer run times and sample preparation. | Higher throughput is achievable with faster run times. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following protocols are based on well-established methods for glucosinolate analysis and can be adapted for this compound.
This compound Extraction from Plant Material
A common extraction procedure is essential for comparing the two analytical methods.
-
Sample Homogenization : Freeze-dry and grind the plant material to a fine powder.
-
Extraction : Extract a known amount of the powdered sample (e.g., 100 mg) with a 70% methanol solution pre-heated to 70°C to inactivate the myrosinase enzyme.[5]
-
Incubation : Incubate the mixture at 70°C for 30 minutes.[5]
-
Centrifugation : Centrifuge the sample to pellet solid debris.
-
Supernatant Collection : Carefully collect the supernatant containing the glucosinolates. This extract can then be used for both HPLC and LC-MS/MS analysis, with an additional desulfation step required for HPLC.
HPLC-UV Method Protocol
This method involves the analysis of desulfated glucosinolates.
-
Desulfation :
-
Prepare an anion-exchange column (e.g., DEAE-Sephadex A-25).[5]
-
Load the crude extract onto the column.
-
Wash the column to remove interfering substances.
-
Apply a purified sulfatase solution to the column and allow it to react overnight at room temperature to cleave the sulfate group.[3]
-
Elute the desulfoglucosinolates with ultrapure water.[3]
-
-
Chromatographic Conditions :
-
Quantification :
LC-MS/MS Method Protocol
This method allows for the analysis of intact this compound.
-
Sample Preparation :
-
The crude extract can be directly diluted with the initial mobile phase.
-
Filtration of the diluted extract through a 0.22 µm filter is recommended before injection.
-
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column, often with a smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase : A gradient of acetonitrile or methanol and water, often with an additive like formic acid to improve ionization.[6]
-
Flow Rate : Typically 0.2 to 0.4 mL/min.
-
-
Mass Spectrometry Conditions :
-
Ionization Source : Electrospray ionization (ESI) is commonly used, typically in negative ion mode for glucosinolates.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for this compound.
-
Gas and Voltage Settings : These need to be optimized for the specific instrument and compound.
-
-
Quantification :
-
Quantification is achieved using an external calibration curve prepared with an analytical standard of this compound.
-
Cross-Validation Workflow
The process of cross-validating HPLC and LC-MS/MS methods ensures that both techniques provide comparable and reliable data. The following diagram illustrates a typical workflow for cross-validation.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Gluconapoleiferin and its Isothiocyanate Derivative, Napoleiferin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucosinolates, such as Gluconapoleiferin, are secondary metabolites found in cruciferous vegetables. Upon enzymatic hydrolysis by myrosinase, they are converted into biologically active isothiocyanates (ITCs). This guide provides a comparative overview of the biological activities of this compound and its corresponding isothiocyanate, napoleiferin, with a focus on their anticancer, anti-inflammatory, and antioxidant properties.
It is a well-established principle in the scientific literature that isothiocyanates are significantly more potent in their biological effects compared to their precursor glucosinolates. This is attributed to the highly reactive isothiocyanate group (-N=C=S), which can readily interact with cellular components to modulate various signaling pathways. While direct quantitative comparative data for this compound and napoleiferin is not available in the current body of scientific literature, this guide will extrapolate the expected differences in their activities based on the known behavior of other glucosinolate-isothiocyanate pairs. The primary mechanisms of action involve the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling pathway.
I. Chemical Structures and Conversion
This compound is a stable glucosinolate. When the plant tissue is damaged, the enzyme myrosinase is released and hydrolyzes this compound, cleaving the glucose moiety and leading to an unstable intermediate that rearranges to form the isothiocyanate napoleiferin.
II. Comparative Biological Activity
The enhanced biological activity of isothiocyanates over glucosinolates is a recurring theme in numerous studies. Intact glucosinolates generally exhibit low to no cytotoxic or biological activity in vitro, as they are hydrophilic and have limited ability to cross cell membranes.[1] Their bioactivity is almost entirely dependent on their conversion to isothiocyanates.[1]
A. Anticancer Activity
Isothiocyanates are widely recognized for their potent anticancer properties, which are significantly greater than their glucosinolate precursors.[2] ITCs can induce apoptosis (programmed cell death), inhibit cell cycle progression, and suppress the growth of various cancer cell lines.[2][3][4]
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value |
| This compound | Data Not Available | Data Not Available |
| Napoleiferin | Data Not Available | Data Not Available |
While specific IC50 values for this compound and napoleiferin are not available, studies on other glucosinolate/isothiocyanate pairs consistently demonstrate that the IC50 values for isothiocyanates are significantly lower (indicating higher potency) than their corresponding glucosinolates.
B. Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Isothiocyanates have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.[5][6] Inhibition of this pathway leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[7] In contrast, glucosinolates are generally considered to have minimal to no direct anti-inflammatory activity.[8]
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Cell Line | Method | IC50 Value / % Inhibition |
| This compound | Data Not Available | Griess Assay | Data Not Available |
| Napoleiferin | Data Not Available | Griess Assay | Data Not Available |
Based on studies of other isothiocyanates, it is expected that napoleiferin would exhibit significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, while this compound would show little to no activity.
C. Antioxidant Activity
Isothiocyanates are potent indirect antioxidants. They exert their antioxidant effects primarily through the activation of the Nrf2 signaling pathway.[9] Nrf2 is a transcription factor that upregulates the expression of a wide range of antioxidant and detoxification enzymes.[10] This provides long-lasting protection against oxidative stress. While some glucosinolates may possess weak direct radical scavenging activity, their contribution to cellular antioxidant defense is considered minor compared to the potent, indirect antioxidant effects of their corresponding isothiocyanates.
Table 3: Comparative Antioxidant Activity (Radical Scavenging)
| Compound | Assay | IC50 Value |
| This compound | DPPH | Data Not Available |
| ABTS | Data Not Available | |
| Napoleiferin | DPPH | Data Not Available |
| ABTS | Data Not Available |
Although direct radical scavenging IC50 values are not available, the primary antioxidant mechanism of napoleiferin is expected to be the activation of the Nrf2 pathway, leading to a more robust and sustained antioxidant response compared to any direct scavenging by this compound.
III. Key Signaling Pathways
The superior biological activity of napoleiferin compared to this compound can be attributed to its ability to modulate key cellular signaling pathways.
Figure 1: Key signaling pathways modulated by napoleiferin.
IV. Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of biological activities.
A. Enzymatic Hydrolysis of this compound
To obtain the biologically active isothiocyanate, napoleiferin, from its precursor, this compound, enzymatic hydrolysis is performed using the enzyme myrosinase.
Figure 2: General workflow for the enzymatic hydrolysis of this compound.
-
Preparation of this compound Solution: Dissolve a known concentration of this compound in a suitable buffer (e.g., phosphate buffer, pH 6.5).
-
Enzyme Addition: Add a purified myrosinase enzyme preparation to the this compound solution.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient period (e.g., 2-4 hours) to allow for complete hydrolysis.
-
Extraction: Extract the resulting napoleiferin using an appropriate organic solvent, such as dichloromethane.
-
Purification: The extracted napoleiferin can be further purified using techniques like column chromatography if required.
B. Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or napoleiferin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
C. Apoptosis Assay (Flow Cytometry)
Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cells with the test compounds for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
D. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Cell Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and treat with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
E. Antioxidant Activity (DPPH and ABTS Assays)
These assays measure the direct radical scavenging activity of the compounds.
-
DPPH Assay:
-
Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Add different concentrations of the test compound to the DPPH solution.
-
Incubate in the dark for 30 minutes.
-
Measure the decrease in absorbance at 517 nm.
-
-
ABTS Assay:
-
Generate the ABTS•+ radical cation by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.
-
Add different concentrations of the test compound to the ABTS•+ solution.
-
Incubate for a specific time.
-
Measure the decrease in absorbance at 734 nm.
-
F. Gene and Protein Expression Analysis (RT-PCR and Western Blot)
These techniques are used to investigate the molecular mechanisms underlying the observed biological activities.
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Isolate total RNA from treated and untreated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
PCR Amplification: Perform real-time PCR using specific primers for target genes (e.g., Nrf2, HO-1, iNOS, TNF-α) and a housekeeping gene for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
-
-
Western Blot:
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies against the target proteins (e.g., Nrf2, p-NF-κB, β-actin) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Figure 3: General experimental workflow for in vitro biological activity assays.
V. Conclusion
While specific experimental data for a direct comparison of this compound and its isothiocyanate, napoleiferin, are currently lacking in the scientific literature, the established principles of glucosinolate and isothiocyanate biochemistry and pharmacology strongly support the hypothesis that napoleiferin is the significantly more bioactive compound. It is anticipated that napoleiferin would demonstrate superior anticancer, anti-inflammatory, and antioxidant activities. These enhanced effects are attributed to its ability to potently modulate key cellular signaling pathways, namely the activation of the Nrf2 antioxidant response and the inhibition of the NF-κB inflammatory pathway. Further in vitro and in vivo studies are warranted to quantitatively confirm these expected differences and to fully elucidate the therapeutic potential of napoleiferin.
References
- 1. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated In Silico, In Vitro, and In Vivo Studies Reveal Mangiferin as a Promising Antiviral Agent Against H1N1/pdm2009 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in silico Studies of Mangiferin from Aphloia theiformis on Key Enzymes Linked to Diabetes Type 2 and Associated Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothiocyanates Are Promising Compounds against Oxidative Stress, Neuroinflammation and Cell Death that May Benefit Neurodegeneration in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Special Issue “Plant Extracts: Biological and Pharmacological Activity” | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Novel Glucosinolates, such as Gluconapoleiferin, as Biomarkers for Metabolic Studies
Introduction
The search for sensitive and specific biomarkers is a critical endeavor in metabolic research, driving the development of diagnostics and therapeutics. Glucosinolates, a class of plant-derived compounds found abundantly in cruciferous vegetables, and their isothiocyanate metabolites have garnered attention for their potential to modulate metabolic pathways. While compounds like glucoraphanin are well-studied, the validation of novel glucosinolates, such as the putative "Gluconapoleiferin," requires a rigorous, multi-faceted approach. Information on this compound in peer-reviewed literature is scarce, suggesting it may be a newly identified or a less-common glucosinolate.
This guide provides a comparative framework for the validation of a novel glucosinolate like this compound. It uses the well-researched glucosinolate, Glucoraphanin, and the gold-standard metabolic biomarker, Plasma Glucose, as benchmarks. The objective is to outline the necessary experimental data and validation workflows for researchers, scientists, and drug development professionals.
Comparative Analysis of Metabolic Biomarkers
A robust biomarker must be sensitive, specific, reproducible, and directly correlated with a biological state or outcome. The following table compares the established characteristics of Plasma Glucose and Glucoraphanin against the necessary validation targets for a novel candidate like this compound.
| Parameter | Plasma Glucose (Established Biomarker) | Glucoraphanin (Well-Studied Glucosinolate) | This compound (Novel Candidate) |
| Metabolic Relevance | Direct indicator of glycemic control and energy homeostasis. | Precursor to sulforaphane, which activates the Nrf2 pathway, influencing antioxidant and anti-inflammatory responses relevant to metabolic syndrome. | To be determined (TBD): Requires investigation into its specific metabolic target and pathway engagement. |
| Analytical Method | Standardized enzymatic assays (e.g., glucose oxidase). | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for detection in plasma and urine. | TBD: Requires development and validation of a specific and sensitive analytical method, likely LC-MS/MS. |
| Pharmacokinetics | Tightly regulated by insulin and glucagon; half-life is context-dependent. | Rapidly absorbed, with peak plasma concentrations of its metabolite sulforaphane occurring within 1-3 hours. | TBD: Requires full characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. |
| Dose-Response | Clear, well-defined relationship between glucose levels and metabolic state (e.g., hypoglycemia, normoglycemia, hyperglycemia). | Dose-dependent increases in sulforaphane and its metabolites have been demonstrated in clinical studies. | TBD: A dose-response relationship between this compound intake and a specific metabolic endpoint must be established. |
| Clinical Utility | Gold standard for diagnosing and monitoring diabetes mellitus and other metabolic disorders. | Primarily used as a marker of cruciferous vegetable intake; its utility as a prognostic or diagnostic biomarker for metabolic disease is still under investigation. | TBD: Requires extensive clinical studies to correlate its levels with disease presence, progression, or response to therapy. |
Experimental Protocols for Biomarker Validation
Validating a novel biomarker like this compound involves a phased approach, from initial discovery to clinical application.
Analytical Method Validation
Objective: To develop a robust and reliable method for quantifying this compound and its primary metabolites in biological matrices (e.g., plasma, urine, tissue).
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Develop an extraction protocol (e.g., solid-phase extraction or protein precipitation) to isolate this compound from the biological matrix.
-
Chromatography: Utilize a C18 reverse-phase HPLC column to separate the analyte from other matrix components. Define a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Optimize MS parameters in electrospray ionization (ESI) mode (positive or negative). Identify precursor and product ions for the analyte and an internal standard.
-
Quantification: Develop a calibration curve using a series of known concentrations of a purified this compound standard.
-
Validation: Assess the method for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to regulatory guidelines (e.g., FDA/EMA).
In Vitro Mechanistic Studies
Objective: To determine the cellular and molecular mechanisms of action of this compound's metabolites.
Methodology: Cell-Based Assays
-
Cell Culture: Use relevant cell lines, such as HepG2 (liver), 3T3-L1 (adipocyte), or C2C12 (myotube) cells.
-
Treatment: Treat cells with a range of concentrations of the primary metabolite of this compound (the corresponding isothiocyanate).
-
Target Engagement Assay: Use a reporter assay (e.g., a luciferase reporter driven by the Antioxidant Response Element) to measure the activation of the Nrf2 pathway.
-
Gene Expression Analysis: Perform qRT-PCR or RNA-seq to measure changes in the expression of Nrf2 target genes (e.g., NQO1, GCLC, HMOX1).
-
Metabolic Function Assays: Conduct assays to measure glucose uptake, lipid accumulation (Oil Red O staining), or mitochondrial respiration.
In Vivo Preclinical Studies
Objective: To characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound and assess its efficacy in an animal model of metabolic disease.
Methodology: Murine Model of Diet-Induced Obesity
-
Animal Model: Use C57BL/6J mice fed a high-fat diet (HFD) for 8-12 weeks to induce obesity and insulin resistance.
-
Dosing: Administer this compound orally via gavage at multiple dose levels. Include a vehicle control group and a positive control group (e.g., a group receiving Glucoraphanin).
-
PK Analysis: Collect blood samples at various time points post-administration to determine the concentration-time profile and key PK parameters (Cmax, Tmax, AUC, half-life) of this compound and its metabolites using the validated LC-MS/MS method.
-
PD Analysis: At the end of the study, measure key metabolic endpoints:
-
Fasting blood glucose and insulin levels.
-
Glucose and insulin tolerance tests (GTT, ITT).
-
Plasma lipid profiles.
-
Gene and protein expression of target pathways (e.g., Nrf2) in key metabolic tissues (liver, adipose tissue).
-
Visualizing the Validation Process and Biological Pathways
Diagrams are essential for illustrating complex workflows and biological interactions. The following have been generated using Graphviz, adhering to the specified design constraints.
Caption: Workflow for the validation of a novel metabolic biomarker.
Caption: The Nrf2 signaling pathway activated by isothiocyanates.
Conclusion
The validation of a novel glucosinolate, such as this compound, as a biomarker for metabolic studies is a comprehensive process that requires rigorous analytical, preclinical, and clinical evaluation. By following a structured workflow and comparing its performance against established benchmarks like Plasma Glucose and well-studied analogues like Glucoraphanin, researchers can systematically build the evidence base required to establish its clinical utility. The successful validation of new biomarkers is paramount for advancing our understanding of metabolic diseases and developing next-generation diagnostics and personalized interventions.
comparative study of Gluconapoleiferin biosynthesis in different Brassica species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Gluconapin, an aliphatic glucosinolate, across various Brassica species. Glucosinolates are of significant interest due to their role in plant defense and the potential health benefits of their hydrolysis products, such as isothiocyanates.[1] Understanding the variations in Gluconapin biosynthesis and accumulation among different Brassica species is crucial for crop improvement, functional food development, and pharmaceutical research.
Quantitative Data Summary
The concentration of Gluconapin varies significantly among different Brassica species and even between cultivars of the same species.[2] Environmental conditions and agricultural practices can also influence glucosinolate levels.[2] The following table summarizes Gluconapin content across various Brassica species, providing a comparative look at its distribution.
| Brassica Species/Subspecies | Cultivar/Type | Gluconapin Content (μmol/g DW) | Reference |
| Brassica rapa | Turnip Greens | 9.65 - 16.02 | [3] |
| Brassica rapa | Chinese Cabbage | 0.33 - 23.50 | [2] |
| Brassica rapa | Vegetable Turnip (leaves) | up to 281 (μmol/100g FW) | [2][4] |
| Brassica rapa | Various accessions | Undetectable to significant amounts | [2] |
| Brassica oleracea | Brussels Sprouts | Significant amounts | [2] |
| Brassica napus | Nabicol | Predominantly Glucobrassicanapin, but contains Gluconapin | [5] |
| Brassica juncea | Leaf Mustard | High concentrations of specific glucosinolates | [1] |
Note: DW = Dry Weight, FW = Fresh Weight. Direct comparison of data from different studies should be made with caution due to variations in analytical methods and growing conditions.[2]
Gluconapin Biosynthesis Pathway
Gluconapin, like other aliphatic glucosinolates, is derived from the amino acid methionine through a three-stage process: side-chain elongation, formation of the core glucosinolate structure, and secondary modifications of the side chain.[1][6] The biosynthesis is a complex, multi-step process involving several key enzymes.[6]
Caption: Simplified biosynthetic pathway of Gluconapin from Methionine.
The conversion of glucoraphanin to gluconapin is catalyzed by the enzyme AOP2.[7] The expression and functionality of the AOP2 gene can therefore significantly impact the accumulation of Gluconapin in different Brassica species.[8]
Experimental Protocols
The quantification of Gluconapin in Brassica tissues is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.[2][9] A common approach involves the analysis of desulfoglucosinolates.
Key Protocol: HPLC Analysis of Desulfoglucosinolates [1]
This protocol is adapted from well-established methods for glucosinolate analysis.[1]
-
Sample Preparation and Extraction:
-
Freeze-dry and finely grind plant material (e.g., leaves, seeds).
-
Accurately weigh a known amount of the powdered sample.
-
Add a defined volume of 70% methanol and an internal standard (e.g., sinigrin).
-
Incubate in a water bath at 75°C for 20 minutes to inactivate myrosinase.[10]
-
Centrifuge the samples and collect the supernatant.
-
-
Purification and Desulfation:
-
Prepare a mini-column with an ion-exchange resin (e.g., DEAE-Sephadex A-25).[1]
-
Load the supernatant onto the column.
-
Wash the column with water and an appropriate buffer (e.g., 20 mM sodium acetate) to remove impurities.[1]
-
Add a purified sulfatase solution to the column and incubate overnight at room temperature to convert the glucosinolates to their desulfo- forms.
-
-
Elution and Analysis:
-
Elute the desulfoglucosinolates from the column with ultrapure water.[1]
-
Analyze the eluate using a reverse-phase HPLC system with a C18 column.
-
Detection is typically performed using a UV detector at 229 nm.
-
Identify individual desulfoglucosinolates by comparing their retention times with those of known standards.
-
Quantify the compounds based on the peak area relative to the internal standard.
-
Caption: General workflow for Gluconapin quantification in Brassica species.
Conclusion
The biosynthesis and accumulation of Gluconapin show considerable diversity across the Brassica genus. This variation is influenced by the genetic makeup of the species and cultivar, particularly the expression of key biosynthetic genes like AOP2, as well as environmental factors. The standardized methodologies presented here provide a reliable framework for researchers to conduct comparative studies, ensuring data accuracy and reproducibility, which is paramount for agricultural breeding programs and for the development of novel pharmaceuticals and nutraceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New vegetable varieties of Brassica rapa and Brassica napus with modified glucosinolate content obtained by mass selection approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Genotype on High Glucosinolate Synthesis Lines of Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Gluconapoleiferin Derivatives and Sulforaphane Efficacy
For Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
This guide provides a comparative overview of the biological efficacy of sulforaphane and gluconapoleiferin derivatives. While sulforaphane is a well-researched isothiocyanate with established mechanisms of action, data on the specific biological activities of this compound derivatives are currently limited in publicly available scientific literature. This document summarizes the existing experimental data for sulforaphane and discusses the potential activities of this compound derivatives based on current knowledge of glucosinolate hydrolysis products.
Executive Summary
Sulforaphane, derived from the glucosinolate glucoraphanin, is a potent activator of the Nrf2 antioxidant response pathway and exhibits significant anti-inflammatory and anticancer properties.[1][2][3][4] Its efficacy has been demonstrated in numerous in vitro and in vivo studies. This compound is also a glucosinolate that, upon hydrolysis, is known to form products such as epithionitriles. While related glucosinolate derivatives have shown various biological activities, including antimicrobial and anticancer effects, specific experimental data quantifying the efficacy of this compound derivatives remain scarce.[5][6][7] This guide presents a detailed analysis of sulforaphane's bioactivity as a benchmark for the potential, yet largely uninvestigated, efficacy of this compound derivatives.
Comparative Bioactivity: Sulforaphane vs. This compound Derivatives
Direct comparative studies on the efficacy of this compound derivatives and sulforaphane are not available in the current body of scientific literature. The following table summarizes the well-documented biological activities of sulforaphane. The potential activities of this compound derivatives are inferred from general knowledge of glucosinolate hydrolysis products and require experimental validation.
| Biological Activity | Sulforaphane | This compound Derivatives (Hypothesized) |
| Antioxidant | Potent indirect antioxidant. Activates the Nrf2/ARE pathway, leading to the upregulation of phase II antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][3][8] | The hydrolysis products, potentially including epithionitriles, may possess antioxidant properties. However, their potency and mechanism (direct scavenging vs. enzyme induction) are unknown. |
| Anti-inflammatory | Inhibits pro-inflammatory pathways such as NF-κB, leading to reduced production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][4][9][10] | As derivatives of a glucosinolate, they may exhibit anti-inflammatory effects, but this has not been experimentally demonstrated. |
| Anticancer | Induces apoptosis, inhibits cell proliferation, and arrests the cell cycle in various cancer cell lines.[2][4][11][12] | Some glucosinolate derivatives have shown anticancer properties.[5] The specific anticancer potential of this compound derivatives is yet to be investigated. |
| Bioavailability | Readily absorbed after consumption of its precursor, glucoraphanin, with subsequent conversion to sulforaphane.[13][14] | The bioavailability of this compound and its derivatives is currently unknown. |
Signaling Pathways and Mechanisms of Action
Sulforaphane: Nrf2-Mediated Antioxidant and Anti-inflammatory Response
Sulforaphane's primary mechanism of action involves the activation of the Keap1-Nrf2 pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. Sulforaphane reacts with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes, including antioxidant and phase II detoxification enzymes.
This compound Derivatives: A Hypothesized Pathway
The hydrolysis of this compound is expected to yield bioactive compounds. The specific signaling pathways modulated by these derivatives are currently unknown. A proposed general workflow for investigating their efficacy is outlined below.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate reproducible research in this area.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of compounds on cultured cells.
-
Materials:
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[2]
-
Treat cells with various concentrations of the test compound (e.g., sulforaphane or this compound derivative) and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Cell viability is expressed as a percentage of the control.
-
Nrf2 Activation Assay
This assay quantifies the activation of the Nrf2 transcription factor in response to treatment.
-
Materials:
-
Nuclear extraction kit
-
Nrf2 transcription factor assay kit (commercially available)
-
Microplate reader
-
-
Procedure:
-
Culture cells and treat with the test compound or a known Nrf2 activator (e.g., sulforaphane) for a specified time.
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Perform the Nrf2 transcription factor assay following the manufacturer's instructions.[15] This typically involves incubating the nuclear extracts in wells coated with an oligonucleotide containing the Nrf2 consensus binding site.
-
Detect bound Nrf2 using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
Measure the absorbance at 450 nm.[15]
-
Glutathione (GSH) Induction Assay
This protocol measures the intracellular levels of glutathione, a key antioxidant.
-
Materials:
-
Cell lysis buffer
-
Glutathione reductase
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
NADPH
-
Microplate reader
-
-
Procedure:
-
Treat cells with the test compounds as described for other assays.
-
Lyse the cells and collect the supernatant.
-
In a 96-well plate, add the cell lysate, glutathione reductase, DTNB, and NADPH.[16]
-
The reaction involves the reduction of GSSG to GSH by glutathione reductase, and the subsequent reaction of GSH with DTNB to produce a yellow-colored product (TNB).
-
Measure the rate of TNB formation by reading the absorbance at 412 nm over time.[16]
-
Quantify the GSH concentration by comparing the rate of reaction to a standard curve of known GSH concentrations.
-
Conclusion and Future Directions
Sulforaphane stands as a well-characterized phytochemical with proven antioxidant, anti-inflammatory, and anticancer properties, primarily acting through the Nrf2 signaling pathway. In contrast, the biological efficacy of this compound derivatives remains largely unexplored. Based on the known bioactivities of other glucosinolate hydrolysis products, it is plausible that this compound derivatives may also possess beneficial health effects.
Future research should focus on:
-
Isolation and characterization of this compound hydrolysis products.
-
In vitro screening of these derivatives for antioxidant, anti-inflammatory, and anticancer activities.
-
Direct comparative studies against sulforaphane to determine relative potency.
-
Elucidation of the underlying mechanisms of action, including their effects on key signaling pathways like Nrf2 and NF-κB.
-
In vivo studies to assess their bioavailability, safety, and efficacy in relevant disease models.
Such investigations are crucial to unlock the potential therapeutic applications of this compound derivatives and to provide a more complete understanding of the diverse bioactivities of glucosinolates.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 6. Metabolism and Recovery of Epithionitriles from Glucosinolates-A Human Intervention Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Isothiocyanates, Nitriles, and Epithionitriles from Glucosinolates Are Affected by Genotype and Developmental Stage in Brassica oleracea Varieties [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. raybiotech.com [raybiotech.com]
- 16. mmpc.org [mmpc.org]
A Comparative Guide to Inter-Laboratory Quantification of Gluconapoleiferin
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds like Gluconapoleiferin is paramount for ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of common analytical methods for this compound quantification, presenting a summary of their performance based on typical results from inter-laboratory studies on glucosinolates. Detailed experimental protocols and a generalized workflow are included to assist in method selection and implementation.
Quantitative Data Summary
The following table summarizes the performance characteristics of two prevalent analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These values represent a synthesis of typical performance data observed in the analysis of glucosinolates, providing a benchmark for what can be expected in an inter-laboratory setting.[1][2][3][4][5]
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.40 µg/mL | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 1.35 µg/mL | 0.05 ng/mL |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 96.83% - 101.72% | 98% - 102% |
| Precision (RSD%) | < 2% | < 2% |
| Intra-day Precision (RSD%) | < 2% | < 2% |
| Inter-day Precision (RSD%) | < 2% | < 2% |
Experimental Workflow for this compound Quantification
The accurate quantification of this compound from a plant matrix involves a multi-step process. The following diagram illustrates a generalized workflow from sample preparation to data analysis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are protocols for a standard HPLC-UV method and a more sensitive LC-MS/MS method for this compound analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of glucosinolates.[6][7][8][9]
1. Sample Preparation and Extraction:
-
Weigh approximately 100 mg of freeze-dried and finely ground plant material into a 2 mL microcentrifuge tube.
-
Add 1.0 mL of 70% methanol, pre-heated to 70°C, to inactivate the myrosinase enzyme.
-
Incubate the mixture at 70°C for 30 minutes in a water bath.
-
Centrifuge the sample at 12,000 x g for 10 minutes.
-
Carefully transfer the supernatant containing the crude glucosinolate extract to a new tube.
2. Anion-Exchange Purification:
-
Prepare a mini-column by packing a pipette tip with DEAE-Sephadex A-25 resin.
-
Load the crude extract onto the pre-conditioned column.
-
Wash the column with ultrapure water to remove impurities.
3. Enzymatic Desulfation:
-
Add a solution of aryl sulfatase to the column and incubate overnight at room temperature to cleave the sulfate group from this compound.
-
Elute the resulting desulfo-Gluconapoleiferin from the column with ultrapure water.
4. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of ultrapure water (A) and acetonitrile (B).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector set at 229 nm.
-
Quantification: Use an external standard calibration curve of a known glucosinolate reference standard, such as sinigrin.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[10][11][12][13][14]
1. Sample Preparation:
-
To 50 µL of sample extract, add an internal standard solution (e.g., stable isotope-labeled this compound).
-
Perform protein precipitation by adding 150 µL of methanol.
-
Vortex the mixture for 30 seconds and then centrifuge at 12,000 rpm for 5 minutes.
-
Dilute the supernatant 1:1 with water before injection.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[15]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[15]
-
Flow Rate: 0.4 mL/min.[15]
-
Injection Volume: 5 µL.[15]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[15]
-
Mass Transitions: Monitor for the specific precursor-to-product ion transition for this compound and the internal standard.
Signaling Pathways and Logical Relationships
While this compound itself is a secondary metabolite, its breakdown products, isothiocyanates, are known to interact with various cellular signaling pathways. The following diagram illustrates the general pathway from glucosinolate hydrolysis to potential cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Analysis of Glucosinolates Using Direct-Infusion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Comparative Transcriptomics of Genes Involved in Gluconapoleiferin Biosynthesis: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of gene expression profiles involved in the biosynthesis of gluconapoleiferin, an aliphatic glucosinolate. It is intended for researchers, scientists, and drug development professionals working on the genetic and metabolic pathways of glucosinolates in Brassicaceae. This document summarizes quantitative data from comparative transcriptomic studies, details relevant experimental protocols, and visualizes the biosynthetic pathway.
Introduction
This compound is a methionine-derived aliphatic glucosinolate characterized by a 2-hydroxy-4-pentenyl side chain. The biosynthesis of this compound, like other aliphatic glucosinolates, involves three key stages: side-chain elongation of the precursor amino acid methionine, formation of the core glucosinolate structure, and secondary modification of the side chain. Understanding the transcriptional regulation of the genes involved in this pathway is crucial for efforts to modulate this compound content in Brassica crops for improved nutritional value or enhanced pest resistance.
Comparative transcriptome analysis, primarily through RNA sequencing (RNA-Seq), has been instrumental in identifying genes that are differentially expressed between high and low glucosinolate-producing cultivars. While specific studies focusing exclusively on this compound are limited, research on total aliphatic glucosinolates in Brassica napus and other related species provides significant insights into the key genes and regulatory factors that likely govern this compound biosynthesis.
Quantitative Data Presentation
The following table summarizes the differential expression of key candidate genes potentially involved in this compound biosynthesis. The data is compiled from comparative transcriptomic studies of high- and low-aliphatic glucosinolate Brassica napus cultivars. It is important to note that this data represents the expression changes for genes involved in the general aliphatic glucosinolate pathway and serves as a strong proxy for understanding this compound biosynthesis.
| Gene Family | Putative Gene | Hypothesized Role in this compound Biosynthesis | Expression in High vs. Low Aliphatic Glucosinolate Cultivars (Fold Change) | Reference |
| Side-Chain Elongation | ||||
| Methylthioalkylmalate Synthase | MAM1 | Catalyzes the condensation of acetyl-CoA with chain-elongated 2-oxo acids (up to C5). | Upregulated | [1][2] |
| Methylthioalkylmalate Synthase | MAM3 | Catalyzes the condensation of acetyl-CoA with chain-elongated 2-oxo acids (up to C8). | Upregulated | [3][4] |
| Isopropylmalate Dehydrogenase | IPMDH1 | Catalyzes a step in the chain elongation cycle. | Upregulated | [1] |
| Branched-Chain Amino Acid Aminotransferase | BCAT4 | Catalyzes the final transamination step to form the chain-elongated methionine. | Upregulated | [1] |
| Core Structure Formation | ||||
| Cytochrome P450 | CYP79F1 | Catalyzes the conversion of chain-elongated methionine derivatives to aldoximes. | Upregulated | [1][5][6] |
| Cytochrome P450 | CYP83A1 | Catalyzes the conversion of aldoximes to thiohydroximates. | Upregulated | [1] |
| UDP-Glycosyltransferase | UGT74B1 | Catalyzes the S-glucosylation of thiohydroximates. | Upregulated | [1] |
| Sulfotransferase | SOT16 | Catalyzes the sulfation of desulfoglucosinolates. | Upregulated | [1] |
| Side-Chain Modification | ||||
| 2-oxoglutarate-dependent dioxygenase | GS-OH | Putatively catalyzes the hydroxylation of the side chain to form the 2-hydroxy group. | Expression varies by specific homolog | [7] |
| Alkenyl Hydroxalkyl Producing | AOP2/AOP3 | Involved in side-chain modifications, though their precise role in hydroxylation of a pentenyl chain needs further study. | Expression varies by specific homolog and genetic background | [8][9][10][11] |
| Transcription Factors | ||||
| R2R3-MYB | MYB28 | Master regulator of aliphatic glucosinolate biosynthesis. | Upregulated | [1] |
| R2R3-MYB | MYB29 | Regulator of aliphatic glucosinolate biosynthesis. | Upregulated | [1] |
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in comparative transcriptomic studies of glucosinolate biosynthesis in Brassica species.
RNA Sequencing (RNA-Seq)
Objective: To identify and quantify the expression levels of genes in high and low this compound-producing plant tissues.
Protocol:
-
Plant Material and RNA Extraction:
-
Grow high and low this compound-producing Brassica napus cultivars under controlled greenhouse conditions.
-
Harvest developing seeds or leaf tissues at a specific developmental stage.
-
Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit, followed by DNase I treatment to remove genomic DNA contamination.[12][13]
-
Assess RNA quality and integrity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 7.0 are typically used for library construction.[14]
-
-
Library Construction and Sequencing:
-
Enrich for mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragment the purified mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
-
Amplify the library by PCR.
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq or NextSeq) to generate paired-end reads.[13][15]
-
-
Data Analysis:
-
Perform quality control of raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and remove low-quality reads.
-
Align the clean reads to the Brassica napus reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantify gene expression levels by counting the number of reads mapped to each gene and normalize the counts as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).
-
Identify differentially expressed genes (DEGs) between high and low glucosinolate samples using packages like DESeq2 or edgeR, with a typical cutoff of |log2(Fold Change)| > 1 and a false discovery rate (FDR) < 0.05.[13]
-
Quantitative Real-Time PCR (qRT-PCR)
Objective: To validate the expression patterns of candidate genes identified from the RNA-Seq data.
Protocol:
-
cDNA Synthesis:
-
Use the same high-quality total RNA samples from the RNA-Seq experiment.
-
Synthesize first-strand cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Primer Design:
-
Design gene-specific primers for the candidate genes and at least two stable reference genes (e.g., Actin, UBC21, TIP41 in B. napus) using software like Primer3 or the NCBI Primer-BLAST tool.[16][17][18][19][20][21]
-
Primers should be designed to amplify a product of 100-250 bp and span an exon-exon junction to avoid amplification of contaminating genomic DNA.
-
-
qRT-PCR Reaction and Analysis:
-
Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.
-
A typical reaction mixture includes SYBR Green master mix, forward and reverse primers, diluted cDNA, and nuclease-free water.[22][23][24][25]
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.[17]
-
Mandatory Visualization
This compound Biosynthetic Pathway
Figure 1: Hypothesized biosynthetic pathway of this compound.
Experimental Workflow for Comparative Transcriptomics
Figure 2: Workflow for comparative transcriptomic analysis.
References
- 1. CYP79F1 and CYP79F2 have distinct functions in the biosynthesis of aliphatic glucosinolates in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAM3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression pattern of the glucosinolate side chain biosynthetic genes MAM1 and MAM3 of Arabidopsis thaliana in different organs and developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome p450 CYP79F1 from arabidopsis catalyzes the conversion of dihomomethionine and trihomomethionine to the corresponding aldoximes in the biosynthesis of aliphatic glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bus, a Bushy Arabidopsis CYP79F1 Knockout Mutant with Abolished Synthesis of Short-Chain Aliphatic Glucosinolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the multifunctional gene AOP3 expands the regulatory network fine-tuning glucosinolate production in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of glucosinolates by metabolic engineering in Brassica crops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three genes encoding AOP2, a protein involved in aliphatic glucosinolate biosynthesis, are differentially expressed in Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RNA-seq transcriptome analysis of the immature seeds of two Brassica napus lines with extremely different thousand-seed weight to identify the candidate genes related to seed weight | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. RNA-seq datasets of field rapeseed (Brassica napus) cultures conditioned by Elice16Indures® biostimulator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Profiling Gene Expression in Germinating Brassica Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Selection of reference genes for quantitative reverse-transcription polymerase chain reaction normalization in Brassica napus under various stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 22. Evaluation of Candidate Reference Genes for Gene Expression Normalization in Brassica juncea Using Real Time Quantitative RT-PCR | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Integrated analysis of BSA-seq and RNA-seq identified the candidate genes for seed weight in Brassica juncea [frontiersin.org]
- 25. Frontiers | Functional study of CYP90A1 and ALDH3F1 gene obtained by transcriptome sequencing analysis of Brassica napus seedlings treated with brassinolide [frontiersin.org]
Safety Operating Guide
Proper Disposal of Gluconapoleiferin: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Gluconapoleiferin based on its known chemical properties and general laboratory safety protocols. A specific Safety Data Sheet (SDS) with official disposal instructions was not found. Therefore, all procedures should be conducted in strict accordance with your institution's environmental health and safety (EHS) guidelines and regulations.
This compound is a naturally occurring alkylglucosinolate found in various plants.[1] While not classified as a hazardous substance based on available information, it is imperative to follow standard laboratory procedures for chemical waste disposal to ensure safety and environmental protection.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound, which inform the recommended disposal procedures.
| Property | Value | Source |
| Molecular Formula | C12H21NO10S2 | PubChem[2][3] |
| Molecular Weight | 403.4 g/mol | PubChem[2] |
| Appearance | Not specified (likely solid) | |
| Water Solubility | 27.8 g/L (Predicted) | FooDB[1] |
| pKa (Strongest Acidic) | -3.5 (Predicted) | FooDB[1] |
| Classification | Alkylglucosinolate | FooDB[1] |
Experimental Protocol: Standard Disposal Procedure for this compound Waste
This protocol outlines the step-by-step process for the safe disposal of aqueous solutions, contaminated labware, and personal protective equipment (PPE) associated with this compound.
1. Waste Segregation and Collection:
-
Aqueous Waste:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene (HDPE) carboy).
-
Do not mix with other waste streams, such as halogenated solvents or heavy metals, unless explicitly permitted by your institution's EHS office.
-
Maintain the pH of the collected solution between 5.5 and 10.5 to prevent damage to storage containers and facilitate treatment. Adjust with dilute acid or base as necessary.
-
-
Solid Waste:
-
Contaminated Labware: Dispose of contaminated plastic labware (e.g., pipette tips, centrifuge tubes) in a designated "Contaminated Solid Waste" container lined with a heavy-duty plastic bag.
-
Contaminated PPE: Gloves, bench paper, and other contaminated PPE should be placed in the same solid waste container.
-
Sharps: Any contaminated needles, scalpels, or glass Pasteur pipettes must be disposed of directly into a dedicated sharps container.[4] Do not recap or bend needles.
-
2. Waste Labeling:
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste" (or as required by local regulations).
-
The full chemical name: "this compound Waste (Aqueous)" or "this compound Contaminated Solid Waste."
-
The major components and their approximate concentrations.
-
The date the waste was first added to the container.
-
The responsible researcher's name and contact information.
-
3. Storage:
-
Store sealed waste containers in a designated satellite accumulation area (SAA) or your laboratory's main waste collection area.
-
Ensure the storage area is secure, well-ventilated, and has secondary containment to capture any potential leaks.
-
Keep containers closed at all times, except when adding waste.
4. Disposal:
-
Arrange for the pickup of full waste containers through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never pour this compound solutions down the sanitary sewer unless you have explicit written approval from your institution's EHS office and it is permitted by local regulations.[5][6]
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. Showing Compound this compound (FDB017770) - FooDB [foodb.ca]
- 2. This compound | C12H21NO10S2 | CID 9548636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C12H21NO10S2) [pubchemlite.lcsb.uni.lu]
- 4. research.hawaii.edu [research.hawaii.edu]
- 5. su.se [su.se]
- 6. nems.nih.gov [nems.nih.gov]
Essential Safety and Handling Protocols for Gluconapoleiferin
This document provides essential safety and logistical information for handling Gluconapoleiferin, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Standard/Specification | Notes |
| Eyes/Face | Tightly fitting safety goggles or a full-face shield | EN 166 | A face shield should be used when there is a significant risk of splashes. |
| Respiratory | Filtering half mask or a half mask with appropriate filters | NIOSH or EN approved | The type of filter should be selected based on a risk assessment of the potential for aerosolization. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | EN 374 | Gloves should be unlined and long enough to cover the forearm. Never use leather or cotton gloves[1][2]. |
| Body | Long-sleeved lab coat or chemical-resistant suit | EN ISO 27065 | A chemical-resistant suit is recommended for handling highly toxic compounds[1]. |
| Feet | Closed-toe shoes, with shoe covers as needed | N/A | Leather shoes should be avoided as they can absorb chemicals. |
Operational Plan: Handling this compound
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
2. Handling:
-
Wear all required PPE before entering the designated handling area.
-
Handle this compound as a powder in a manner that minimizes dust generation.
-
If weighing the compound, do so within a fume hood or a balance enclosure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including used PPE, in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal service, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
